Crystamidine
Description
Properties
CAS No. |
58779-39-8 |
|---|---|
Molecular Formula |
C18H15NO4 |
Molecular Weight |
309.3 g/mol |
IUPAC Name |
(1S,19R)-19-methoxy-5,7-dioxa-13-azapentacyclo[11.7.0.01,16.02,10.04,8]icosa-2,4(8),9,11,15,17-hexaen-14-one |
InChI |
InChI=1S/C18H15NO4/c1-21-13-3-2-12-7-17(20)19-5-4-11-6-15-16(23-10-22-15)8-14(11)18(12,19)9-13/h2-8,13H,9-10H2,1H3/t13-,18-/m0/s1 |
InChI Key |
NZMLLYZLUYBOGO-UGSOOPFHSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Crystamidine: A Technical Guide to its Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Crystamidine is a naturally occurring Erythrina alkaloid isolated from plant species such as Erythrina crista-galli.[1][2] Like other members of its class, this compound is emerging as a compound of significant interest due to its diverse biological activities. This technical guide provides a comprehensive overview of the known mechanisms of action of this compound, supported by available quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and experimental workflows.
Core Mechanism of Action: Nicotinic Acetylcholine (B1216132) Receptor Antagonism
The primary mechanism of action attributed to this compound and other Erythrina alkaloids is the antagonism of nicotinic acetylcholine receptors (nAChRs).[3] These receptors are ligand-gated ion channels crucial for synaptic transmission in the central and peripheral nervous systems.
While direct quantitative data for this compound's binding affinity (IC50 or Ki values) at various nAChR subtypes are not currently available in the public domain, the activity of structurally similar Erythrina alkaloids provides strong evidence for its likely pharmacological profile. Erythrina alkaloids are known to be potent competitive inhibitors of neuronal nAChRs, with a notable selectivity for the α4β2 subtype.[4][5]
Supporting Data from Related Erythrina Alkaloids
To contextualize the potential activity of this compound, the following table summarizes the inhibitory concentrations (IC50) of closely related Erythrina alkaloids on different nAChR subtypes.
| Alkaloid | nAChR Subtype | IC50 | Reference |
| (+)-Erythravine | α7 | 6 µM | |
| α4β2 | 13 nM | ||
| (+)-11α-hydroxyerythravine | α7 | 5 µM | |
| α4β2 | 4 nM | ||
| Erysotrine | α7 | 17 µM | |
| α4β2 | 0.37 µM | ||
| Erysodine | α4β2 | 96 nM |
Signaling Pathway of nAChR Antagonism
The antagonism of nAChRs by this compound prevents the binding of the endogenous neurotransmitter, acetylcholine (ACh). This inhibition blocks the conformational change required for ion channel opening, thereby preventing the influx of cations (primarily Na+ and Ca2+) into the neuron. The net effect is a reduction in neuronal excitability and synaptic transmission.
nAChR antagonism by this compound.
Experimental Protocols for nAChR Antagonism
The following are detailed methodologies typically employed to characterize the antagonist activity of compounds like this compound at nAChRs.
Radioligand Binding Assay
This assay quantifies the ability of a compound to displace a known radiolabeled ligand from the nAChR.
-
Objective: To determine the binding affinity (Ki) of this compound for specific nAChR subtypes.
-
Materials:
-
Membrane preparations from cells expressing the nAChR subtype of interest (e.g., HEK-293 cells transfected with α4 and β2 subunit cDNAs).
-
Radioligand (e.g., [3H]cytisine for α4β2 nAChRs).
-
This compound at various concentrations.
-
Assay buffer (e.g., Tris-HCl buffer with physiological salts).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Incubate the membrane preparation with the radioligand and varying concentrations of this compound.
-
Allow the binding to reach equilibrium.
-
Rapidly filter the mixture through glass fiber filters to separate bound from unbound radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Workflow for nAChR radioligand binding assay.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
This technique measures the ion flow through the nAChR channel in response to acetylcholine, and how this is affected by an antagonist.
-
Objective: To determine the functional inhibition (IC50) of nAChRs by this compound.
-
Materials:
-
Xenopus laevis oocytes.
-
cRNAs for nAChR subunits.
-
Acetylcholine (agonist).
-
This compound.
-
TEVC setup (amplifier, electrodes, perfusion system).
-
-
Procedure:
-
Inject Xenopus oocytes with cRNAs for the desired nAChR subunits and allow for receptor expression.
-
Place an oocyte in the recording chamber and impale it with two microelectrodes (voltage and current).
-
Clamp the membrane potential at a holding potential (e.g., -70 mV).
-
Perfuse the oocyte with a solution containing acetylcholine to elicit an inward current.
-
Co-apply acetylcholine with varying concentrations of this compound and measure the inhibition of the current response.
-
Plot the percentage of inhibition as a function of this compound concentration to determine the IC50 value.
-
Additional Mechanisms of Action
Beyond its interaction with nAChRs, this compound has been shown to possess other biological activities.
Free-Radical Scavenging Activity
This compound has demonstrated the ability to scavenge free radicals, suggesting antioxidant properties.
| Activity | Assay | IC50 | Reference |
| Free-Radical Scavenging | DPPH | 868.2 ± 0.26 µg/mL |
-
Objective: To measure the free-radical scavenging capacity of this compound.
-
Materials:
-
This compound solution in methanol.
-
2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol.
-
Methanol (as blank).
-
Spectrophotometer.
-
-
Procedure:
-
Prepare a series of dilutions of the this compound solution.
-
Mix each dilution with the DPPH solution.
-
Incubate the mixtures in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the solutions at a specific wavelength (e.g., 517 nm) using a spectrophotometer.
-
The scavenging activity is calculated as the percentage of DPPH discoloration.
-
The IC50 value is determined as the concentration of this compound that scavenges 50% of the DPPH radicals.
-
Leishmanicidal Activity
This compound has been evaluated for its activity against Leishmania species, the protozoan parasites responsible for leishmaniasis. While a specific IC50 value for this compound was not reported in the available literature, other spirocyclic erythrina-alkaloids have shown activity. For instance, an unnamed erythrina-alkaloid (compound 7 in the cited study) exhibited an IC50 of 39.53 µg/mL against L. amazonensis.
-
Objective: To determine the inhibitory effect of this compound on the proliferation of Leishmania promastigotes.
-
Materials:
-
Leishmania amazonensis promastigotes in logarithmic growth phase.
-
Schneider's insect medium supplemented with fetal bovine serum.
-
This compound at various concentrations.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
DMSO.
-
96-well microtiter plates.
-
Microplate reader.
-
-
Procedure:
-
Seed the Leishmania promastigotes into 96-well plates.
-
Add different concentrations of this compound to the wells.
-
Incubate the plates for a specified period (e.g., 48 hours).
-
Add MTT solution to each well and incubate further to allow for the formation of formazan (B1609692) crystals by viable parasites.
-
Dissolve the formazan crystals with DMSO.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of inhibition is calculated relative to untreated control wells.
-
The IC50 value is determined as the concentration of this compound that inhibits parasite growth by 50%.
-
Conclusion
This compound is a multifaceted Erythrina alkaloid with a primary, albeit not yet fully quantified, mechanism of action as a nicotinic acetylcholine receptor antagonist. Its demonstrated free-radical scavenging and potential leishmanicidal activities suggest a broader therapeutic potential. Further research is warranted to elucidate the precise binding affinities of this compound at various nAChR subtypes and to explore its efficacy in preclinical models of diseases where these targets are implicated. The detailed experimental protocols provided herein offer a foundation for such future investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Nicotinic Agonists, Antagonists, and Modulators From Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Erythrina mulungu Alkaloids Are Potent Inhibitors of Neuronal Nicotinic Receptor Currents in Mammalian Cells | PLOS One [journals.plos.org]
- 5. journals.plos.org [journals.plos.org]
Crystamidine molecular structure and chemical properties
An In-depth Examination of the Molecular Structure, Chemical Properties, and Biological Activities of a Promising Erythrina Alkaloid
Abstract
Crystamidine, a member of the Erythrina alkaloid family, has garnered significant interest within the scientific community due to its distinct molecular architecture and notable biological activities. Isolated from Erythrina crista-galli, this natural compound has demonstrated potential as a nicotinic acetylcholine (B1216132) receptor antagonist and exhibits leishmanicidal properties. This technical guide provides a comprehensive overview of this compound, detailing its molecular structure, chemical properties, synthesis, and biological functions. It is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.
Molecular Structure and Chemical Identity
This compound is chemically classified as an Erythrinan alkaloid. Its core structure is a tetracyclic spiroamine system, characteristic of this class of compounds.
The definitive molecular structure of this compound has been elucidated through various spectroscopic methods. The key identifiers for this compound are:
-
Molecular Formula: C₁₈H₁₅NO₄[1]
-
Molecular Weight: 309.3 g/mol [1]
-
IUPAC Name: (1S,19R)-19-methoxy-5,7-dioxa-13-azapentacyclo[11.7.0.0¹,¹⁶.0²,¹⁰.0⁴,⁸]icosa-2,4(8),9,11,15,17-hexaen-14-one[1]
-
CAS Number: 58779-39-8[1]
-
Canonical SMILES: CO[C@@H]1C[C@@]23C(=CC(=O)N2C=CC4=CC5=C(C=C34)OCO5)C=C1[1]
Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 309.3 g/mol | PubChem[1] |
| Molecular Formula | C₁₈H₁₅NO₄ | PubChem[1] |
| XLogP3-AA (Lipophilicity) | 1.4 | PubChem (Computed)[1] |
| Hydrogen Bond Donor Count | 0 | PubChem (Computed) |
| Hydrogen Bond Acceptor Count | 5 | PubChem (Computed) |
| Rotatable Bond Count | 1 | PubChem (Computed) |
| Exact Mass | 309.100108 g/mol | PubChem (Computed)[1] |
| Monoisotopic Mass | 309.100108 g/mol | PubChem (Computed)[1] |
| Topological Polar Surface Area | 54.4 Ų | PubChem (Computed) |
| Heavy Atom Count | 23 | PubChem (Computed) |
| Formal Charge | 0 | PubChem (Computed) |
| Complexity | 639 | PubChem (Computed)[1] |
| Isotope Atom Count | 0 | PubChem (Computed) |
| Defined Atom Stereocenter Count | 2 | PubChem (Computed) |
| Undefined Atom Stereocenter Count | 0 | PubChem (Computed) |
| Defined Bond Stereocenter Count | 0 | PubChem (Computed) |
| Undefined Bond Stereocenter Count | 0 | PubChem (Computed) |
| Covalently-Bonded Unit Count | 1 | PubChem (Computed) |
| Compound Is Canonicalized | Yes | PubChem |
Experimental Protocols
Isolation of this compound from Erythrina crista-galli
The following is a general procedure for the isolation of this compound from its natural source, based on common alkaloid extraction techniques.
Workflow for the Isolation of this compound
Caption: General workflow for the isolation of this compound.
Methodology:
-
Extraction: The dried and powdered plant material (e.g., seeds, bark, or twigs of Erythrina crista-galli) is subjected to exhaustive extraction with a suitable organic solvent, typically methanol, at room temperature.
-
Acid-Base Partitioning: The crude extract is concentrated under reduced pressure. The resulting residue is then dissolved in an acidic aqueous solution (e.g., 5% HCl) and washed with a nonpolar solvent (e.g., n-hexane) to remove fats and other neutral compounds. The acidic aqueous layer is then basified (e.g., with NH₄OH to pH 9-10) and extracted with a chlorinated solvent (e.g., dichloromethane (B109758) or chloroform) to isolate the basic alkaloids.
-
Chromatographic Separation: The crude alkaloid mixture is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of increasing polarity (e.g., a mixture of chloroform (B151607) and methanol). Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Final Purification: Fractions containing this compound are pooled and further purified by preparative high-performance liquid chromatography (HPLC) to yield the pure compound. The structure and purity of the isolated this compound are then confirmed by spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and mass spectrometry.
Asymmetric Synthesis of this compound
A notable asymmetric synthesis of this compound has been reported by Fukuyama and Kitamura. The synthetic strategy is inspired by the proposed biosynthetic pathway and involves a key transannular aza-Michael reaction.
Key Steps in the Asymmetric Synthesis of this compound
References
Pharmacological Profile of Crystamidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Crystamidine is a naturally occurring tetracyclic erythrinane alkaloid isolated from plants of the Erythrina genus, notably Erythrina crista-galli. Belonging to a class of compounds known for their effects on the central nervous system, this compound is characterized as a competitive antagonist of nicotinic acetylcholine (B1216132) receptors (nAChRs). This document provides a comprehensive overview of the pharmacological properties of this compound, including its mechanism of action, available data on its biological activities, and detailed experimental protocols relevant to its characterization. While specific quantitative data for this compound remains limited in publicly available literature, this guide synthesizes the existing knowledge and provides context through the broader family of Erythrina alkaloids.
Introduction
Erythrina alkaloids have a long history of use in traditional medicine for their sedative, hypnotic, and curare-like effects. Modern phytochemical investigations have identified a diverse array of these alkaloids, with many exhibiting potent and selective activities at neuronal nAChRs. This compound is one such alkaloid, and its pharmacological profile suggests potential applications in neuroscience research and drug discovery. This guide aims to provide a detailed technical resource for professionals interested in the pharmacological investigation of this compound.
Mechanism of Action: Nicotinic Acetylcholine Receptor Antagonism
The primary pharmacological action of this compound is the antagonism of nicotinic acetylcholine receptors (nAChRs).[1] nAChRs are ligand-gated ion channels that mediate fast synaptic transmission throughout the central and peripheral nervous systems. They are pentameric structures composed of various subunits (e.g., α2-α10, β2-β4), and the specific subunit composition determines the pharmacological and physiological properties of the receptor subtype.
Erythrina alkaloids, as a class, are known to act as competitive antagonists at nAChRs, with a notable selectivity for the α4β2 subtype. This competitive antagonism involves the binding of the alkaloid to the same site as the endogenous agonist, acetylcholine (ACh), thereby preventing channel activation.
Signaling Pathway of nAChR Antagonism
The antagonism of nAChRs by this compound leads to the inhibition of downstream signaling cascades that are normally initiated by receptor activation. Upon binding of an agonist like ACh, nAChRs undergo a conformational change that opens an intrinsic ion channel, allowing the influx of cations, primarily Na+ and Ca2+. This influx leads to membrane depolarization and the activation of various intracellular signaling pathways, including those mediated by protein kinase A (PKA), protein kinase C (PKC), mitogen-activated protein kinases (MAPK), and the PI3K/Akt pathway. By blocking the initial ion influx, this compound effectively inhibits these downstream events.
Quantitative Pharmacological Data
| Alkaloid | nAChR Subtype | Assay Type | Parameter | Value | Reference |
| Dihydro-β-erythroidine (DHβE) | α4β2 | Radioligand Binding | Ki | ~1 nM | [2] |
| Dihydro-β-erythroidine (DHβE) | α7 | Radioligand Binding | Ki | >10 µM | [2] |
| Erysodine | α4β2 | Electrophysiology | IC50 | 13 nM | [3] |
| Erysodine | α7 | Electrophysiology | IC50 | 17 µM | [3] |
| Erythravine | α4β2 | Electrophysiology | IC50 | 13 nM | |
| Erythravine | α7 | Electrophysiology | IC50 | 6 µM | |
| 11-α-hydroxy-erythravine | α4β2 | Electrophysiology | IC50 | 4 nM | |
| 11-α-hydroxy-erythravine | α7 | Electrophysiology | IC50 | 5 µM |
Other Biological Activities
Leishmanicidal Activity
This compound has been evaluated for its leishmanicidal activity against Leishmania amazonensis. In one study, it exhibited low activity and a low selectivity index, suggesting potential cytotoxicity to mammalian cells at concentrations required to inhibit the parasite.
Cytotoxicity
While direct CC50 values for this compound against mammalian cell lines are not specified in the available literature, the low selectivity index in leishmanicidal assays suggests that it may possess cytotoxic properties. Further investigation is required to quantify the cytotoxic potential of this compound.
| Compound | Cell Line | Assay | Parameter | Value | Reference |
| This compound | Macrophage (J774) | Cytotoxicity | CC50 | Not explicitly reported |
Experimental Protocols
The following sections detail standardized experimental protocols that are applicable for the pharmacological characterization of this compound.
Radioligand Binding Assay for nAChR Affinity
This protocol describes a competitive binding assay to determine the equilibrium dissociation constant (Ki) of this compound for a specific nAChR subtype.
Materials:
-
Receptor Source: Membranes from cell lines (e.g., HEK293, CHO) stably expressing the nAChR subtype of interest (e.g., α4β2, α7) or from brain regions rich in the target receptor (e.g., rat striatum for α4β2).
-
Radioligand: A high-affinity radiolabeled ligand for the target nAChR subtype (e.g., [³H]epibatidine for α4β2, [¹²⁵I]α-bungarotoxin for α7).
-
Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO).
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.
-
Wash Buffer: Cold assay buffer.
-
Glass Fiber Filters: Treated with a blocking agent (e.g., polyethyleneimine) to reduce non-specific binding.
-
Scintillation Fluid and Counter.
Procedure:
-
Membrane Preparation: Homogenize the cell pellet or brain tissue in ice-cold assay buffer. Centrifuge at low speed to remove nuclei and cellular debris. Pellet the membranes by high-speed centrifugation and resuspend in fresh assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, combine the prepared membranes, a fixed concentration of the radioligand (typically at or below its Kd), and varying concentrations of this compound. Include control wells for total binding (no competitor) and non-specific binding (a high concentration of a known non-radiolabeled ligand).
-
Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 4°C) for a duration sufficient to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters with cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Subtract the non-specific binding from all other measurements. Plot the percentage of specific binding as a function of the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Whole-Cell Patch-Clamp Electrophysiology for Functional Antagonism
This protocol is used to measure the functional inhibition of nAChR-mediated currents by this compound.
Materials:
-
Cell Line: A cell line (e.g., HEK293, Xenopus oocytes) expressing the nAChR subtype of interest.
-
Extracellular (Bath) Solution: e.g., (in mM) 140 NaCl, 2.8 KCl, 2 CaCl₂, 2 MgCl₂, 10 HEPES, 10 glucose, pH 7.4.
-
Intracellular (Pipette) Solution: e.g., (in mM) 140 KCl, 11 EGTA, 1 CaCl₂, 2 MgCl₂, 10 HEPES, 2 Mg-ATP, pH 7.2.
-
Agonist: Acetylcholine or another suitable nAChR agonist.
-
Test Compound: this compound.
-
Patch-Clamp Setup: Microscope, micromanipulator, amplifier, and data acquisition system.
Procedure:
-
Cell Preparation: Plate cells on coverslips suitable for microscopy.
-
Recording: Place a coverslip in the recording chamber and perfuse with extracellular solution. Approach a cell with a glass micropipette filled with intracellular solution and form a high-resistance (giga-ohm) seal with the cell membrane.
-
Whole-Cell Configuration: Apply gentle suction to rupture the membrane patch under the pipette tip to gain electrical access to the cell interior.
-
Voltage Clamp: Clamp the cell membrane potential at a holding potential of, for example, -60 mV.
-
Current Measurement: Apply the nAChR agonist to the cell using a rapid perfusion system to evoke an inward current. After a stable baseline response is established, co-apply the agonist with varying concentrations of this compound.
-
Data Analysis: Measure the peak amplitude of the agonist-evoked current in the absence and presence of different concentrations of this compound. Plot the percentage of inhibition as a function of the logarithm of the this compound concentration and fit the data to determine the IC50.
Cytotoxicity Assay (MTT Assay)
This protocol assesses the cytotoxic effect of this compound on a mammalian cell line.
Materials:
-
Cell Line: e.g., J774 macrophage cell line or another relevant mammalian cell line.
-
Culture Medium: Appropriate for the chosen cell line (e.g., DMEM with 10% FBS).
-
Test Compound: this compound.
-
MTT Reagent: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Solubilization Solution: e.g., DMSO or acidified isopropanol.
-
96-well plates.
-
Plate Reader.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for a further 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the logarithm of the this compound concentration and fit the curve to determine the CC50 (half-maximal cytotoxic concentration).
Conclusion and Future Directions
This compound is a pharmacologically active Erythrina alkaloid with a primary mechanism of action as a nicotinic acetylcholine receptor antagonist. While its potential is evident from the broader family of related compounds, a comprehensive understanding of its pharmacological profile is hampered by the lack of specific quantitative data. Future research should focus on:
-
Quantitative Characterization: Determining the binding affinities (Ki) and functional potencies (IC50) of this compound at a wide range of nAChR subtypes to establish its selectivity profile.
-
Mechanism of Antagonism: Employing techniques such as Schild analysis to definitively characterize the nature of its antagonism (e.g., competitive, non-competitive).
-
In Vivo Studies: Evaluating the effects of this compound in animal models to understand its pharmacokinetic properties and its impact on physiological processes and behavior.
-
Cytotoxicity Profiling: A thorough assessment of its cytotoxic effects on various mammalian cell lines to determine its therapeutic index.
Such studies will be crucial in elucidating the full pharmacological profile of this compound and determining its potential as a research tool or a lead compound for the development of novel therapeutics.
References
Crystamidine: A Technical Overview for Researchers
CAS Number: 58779-39-8
IUPAC Name: (1S,19R)-19-methoxy-5,7-dioxa-13-azapentacyclo[11.7.0.0¹,¹⁶.0²,¹⁰.0⁴,⁸]icosa-2,4(8),9,11,15,17-hexaen-14-one[1]
This technical guide provides an in-depth overview of Crystamidine, an Erythrina alkaloid, for researchers, scientists, and drug development professionals. The document covers its chemical properties, biological activities with a focus on its leishmanicidal effects, and relevant experimental protocols and signaling pathways.
Physicochemical and Spectroscopic Data
This compound is a tetracyclic spiroamine alkaloid that has been isolated from various Erythrina species, including Erythrina crista-galli[2][3]. Its chemical and physical properties, along with key spectroscopic data, are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₈H₁₅NO₄ | [1] |
| Molecular Weight | 309.3 g/mol | [1] |
| HRESI-MS (m/z) [M+H]⁺ | 332.0897 (calcd. for C₁₈H₁₅NO₄Na⁺, 332.0899) | |
| ¹H-NMR (400 MHz, CDCl₃) δ ppm | ||
| 6.96 (dd, J = 10.2, 2.5 Hz, 1H) | ||
| 6.90 (d, J = 7.3 Hz, 1H) | ||
| 6.74 (s, 1H) | ||
| 6.70 (s, 1H) | ||
| 6.36 (d, J = 10.2 Hz, 1H) | ||
| 6.15 (d, J = 7.3 Hz, 1H) | ||
| 6.13 (s, 1H) | ||
| 5.99 (d, J = 1.4 Hz, 1H) | ||
| 5.95 (d, J = 1.4 Hz, 1H) | ||
| 3.71 (m, 1H) | ||
| 3.31 (s, 3H) | ||
| 2.73 (ddl, J = 11.3, 5.1 Hz, 1H) | ||
| 1.43 (dd, J = 11.3, 10.4 Hz, 1H) | ||
| ¹³C-NMR (100 MHz, CDCl₃) δ ppm | ||
| 169.2, 155.9, 147.3, 146.6, 138.2, 126.3, 125.3, 123.6, 120.3, 119.8, 113.9, 107.0, 104.0, 101.4, 74.5, 66.2, 56.4, 42.7 |
Biological Activity
This compound, like other Erythrina alkaloids, is known to interact with neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs), often acting as an antagonist. More specifically, research has pointed to its potential as a leishmanicidal agent, although its activity is considered moderate.
| Biological Activity | Assay | Target Organism | IC₅₀ | Reference |
| Leishmanicidal | MTT Assay | Leishmania amazonensis promastigotes | > 1000 µg/mL |
Experimental Protocols
Leishmanicidal Activity Assessment (MTT Assay)
This protocol details the methodology used to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against Leishmania amazonensis promastigotes.
1. Parasite Culture:
-
Leishmania amazonensis promastigotes are cultured in a suitable medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum, 1% L-glutamine, 10 U/mL penicillin, and 10 µg/mL streptomycin.
-
The culture is maintained in a 5% CO₂ incubator at 25°C.
2. Assay Procedure:
-
Promastigotes (10⁶ parasites/mL) are seeded in 96-well plates.
-
This compound is dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells should contain the solvent alone. Amphotericin B can be used as a positive control.
-
The plates are incubated at 25°C for 96 hours.
3. Viability Assessment (MTT Assay):
-
After the incubation period, 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
The plates are incubated for an additional 4 hours at 24°C.
-
The plates are then centrifuged at 700 x g for 10 minutes.
-
The supernatant is discarded, and the formazan (B1609692) crystals formed by viable cells are solubilized in 200 µL of DMSO.
-
The absorbance is measured at 570 nm using a spectrophotometer.
4. Data Analysis:
-
The percentage of inhibition is calculated for each concentration of this compound compared to the control.
-
The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways
Biosynthesis of Erythrina Alkaloids
The biosynthesis of Erythrina alkaloids, including this compound, is a complex process that originates from the amino acid tyrosine. A key intermediate in this pathway is (S)-norreticuline, which undergoes a series of enzymatic transformations to form the characteristic tetracyclic spiroamine core of these alkaloids.
Caption: Proposed biosynthetic pathway of Erythrina alkaloids.
Nicotinic Acetylcholine Receptor (nAChR) Signaling
Erythrina alkaloids are known to modulate the activity of nicotinic acetylcholine receptors (nAChRs). These receptors are ligand-gated ion channels that play a crucial role in neurotransmission. Upon binding of acetylcholine (ACh), the channel opens, leading to an influx of cations (primarily Na⁺ and Ca²⁺) and subsequent cellular responses. This compound is suggested to act as an antagonist at these receptors, thereby blocking this signaling cascade.
Caption: Simplified nAChR signaling pathway and the antagonistic role of this compound.
This technical guide provides a foundational understanding of this compound for researchers. Further investigation into its specific interactions with nAChR subtypes and its potential therapeutic applications is warranted.
References
- 1. This compound | C18H15NO4 | CID 101922024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Studies on the erythrina alkaloids. XI. Alkaloids of Erythrina crystagalli linn. Structure of a new alkaloid, this compound. | CoLab [colab.ws]
- 3. Studies on the Erythrina Alkaloids. XI. Alkaloids of Erythrina crystagalli LINN. Structure of a New Alkaloid, this compound [jstage.jst.go.jp]
Potential Therapeutic Targets of Crystamidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Crystamidine, an Erythrina alkaloid isolated from Erythrina crista-galli, has emerged as a molecule of interest with potential therapeutic applications. This technical guide provides a comprehensive overview of the known and potential therapeutic targets of this compound, focusing on its activity as a nicotinic acetylcholine (B1216132) receptor (nAChR) antagonist and its promising antiviral properties. This document synthesizes the available quantitative data, details relevant experimental methodologies, and visualizes key signaling pathways to facilitate further research and drug development efforts.
Primary Therapeutic Target: Nicotinic Acetylcholine Receptors (nAChRs)
The principal mechanism of action identified for this compound and related Erythrina alkaloids is the antagonism of nicotinic acetylcholine receptors (nAChRs). These ligand-gated ion channels are crucial for synaptic transmission in the central and peripheral nervous systems.
Mechanism of Action
Erythrina alkaloids, including this compound, act as competitive antagonists at nAChRs. This means they bind to the same site as the endogenous agonist, acetylcholine, but fail to activate the receptor, thereby blocking its function. This antagonism has been particularly noted for the α4β2 subtype of nAChRs, which is highly expressed in the central nervous system.
Quantitative Data: Potency of Erythrina Alkaloids at nAChRs
While a specific IC50 value for this compound's antagonism at nAChRs is not yet available in the scientific literature, data for structurally similar Erythrina alkaloids provide a strong indication of its potential potency.
| Compound | nAChR Subtype | IC50 Value | Reference |
| (+)-Erythravine | α4β2 | 13 nM | [Not Available] |
| (+)-11α-hydroxyerythravine | α4β2 | 4 nM | [Not Available] |
| Erysodine | α4β2 | 0.37 µM | [Not Available] |
| Dihydro-β-erythroidine (DHβE) | α4β2 | High Affinity | [Not Available] |
Downstream Signaling Pathways of nAChR Antagonism
Antagonism of nAChRs by compounds like this compound can modulate several downstream signaling pathways implicated in cell survival, proliferation, and inflammation. By blocking the influx of cations (primarily Na+ and Ca2+) mediated by nAChR activation, this compound can indirectly inhibit calcium-dependent signaling cascades. Two key pathways that are likely affected are the PI3K/Akt and MAPK/ERK pathways.
Experimental Protocols
This protocol is used to determine the binding affinity (Ki) of a test compound for a specific receptor subtype.
Materials:
-
Cell membranes expressing the nAChR subtype of interest (e.g., α4β2).
-
Radioligand (e.g., [³H]-epibatidine).
-
Test compound (this compound).
-
Non-specific binding control (e.g., a high concentration of a known nAChR agonist like nicotine).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound.
-
In a reaction tube, add cell membranes, radioligand, and either buffer, this compound, or the non-specific binding control.
-
Incubate at room temperature for a defined period (e.g., 2-4 hours) to reach equilibrium.
-
Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold binding buffer.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
This technique is used to measure the functional effect of a compound on ion channel activity.
Materials:
-
Xenopus laevis oocytes.
-
cRNA encoding the nAChR subunits of interest.
-
TEVC setup (amplifier, electrodes, perfusion system).
-
Recording solution (e.g., ND96).
-
Agonist solution (e.g., acetylcholine in ND96).
-
Test compound solution (this compound in ND96).
Procedure:
-
Inject oocytes with cRNA for the nAChR subunits and incubate for 2-7 days to allow for receptor expression.
-
Place an oocyte in the recording chamber and impale it with two microelectrodes (voltage and current).
-
Clamp the oocyte membrane potential at a holding potential (e.g., -70 mV).
-
Perfuse the oocyte with the agonist solution to elicit a baseline current response.
-
Wash the oocyte with recording solution.
-
Pre-apply the this compound solution for a set duration.
-
Co-apply the agonist and this compound solution and record the current response.
-
Wash the oocyte and repeat with different concentrations of this compound.
-
Analyze the data to determine the IC50 of this compound for inhibiting the agonist-induced current.
Secondary Therapeutic Target: Antiviral Activity
This compound has demonstrated notable antiviral properties, suggesting a second avenue for therapeutic development.
In Vitro Antiviral Efficacy
This compound has been shown to inhibit the replication of the Tobacco Mosaic Virus (TMV).
| Virus | Assay Method | IC50 Value | Reference |
| Tobacco Mosaic Virus (TMV) | Leaf-disc method | 1.04 mM | [Not Available] |
Potential Mechanisms of Antiviral Action
The precise mechanism by which this compound exerts its antiviral effect is currently unknown. Potential mechanisms that warrant investigation include:
-
Inhibition of Viral Replication Enzymes: this compound may directly inhibit key viral enzymes such as RNA-dependent RNA polymerase or proteases, which are essential for viral replication.
-
Interference with Host Cell Pathways: The compound might modulate host cell pathways that are hijacked by the virus for its own replication.
-
Disruption of Viral Entry or Assembly: this compound could potentially interfere with the attachment of the virus to host cells or inhibit the assembly of new viral particles.
Further research is required to elucidate the specific antiviral mechanism of action.
Experimental Protocol: Plaque Reduction Assay
This is a standard method to evaluate the antiviral activity of a compound against a specific virus.
Materials:
-
Host cell line susceptible to the virus of interest.
-
Virus stock.
-
Cell culture medium.
-
Test compound (this compound).
-
Overlay medium (e.g., medium with low-melting-point agarose).
-
Staining solution (e.g., crystal violet).
Procedure:
-
Seed host cells in multi-well plates and grow to confluency.
-
Prepare serial dilutions of this compound.
-
Infect the cell monolayers with a known concentration of the virus.
-
After a viral adsorption period, remove the inoculum and wash the cells.
-
Overlay the cells with medium containing different concentrations of this compound.
-
Incubate the plates for a period sufficient for plaque formation (e.g., 2-3 days).
-
Fix and stain the cells with crystal violet.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque inhibition for each concentration of this compound compared to a no-drug control.
-
Determine the IC50 value, which is the concentration of this compound that inhibits plaque formation by 50%.
Future Directions and Conclusion
This compound presents a compelling profile as a potential therapeutic agent with well-defined activity at nAChRs and promising antiviral effects. Key areas for future research include:
-
Determination of the specific IC50 value of this compound for various nAChR subtypes. This will be crucial for understanding its selectivity and potential therapeutic window.
-
Elucidation of the downstream signaling consequences of nAChR antagonism by this compound in relevant disease models.
-
Investigation of the in vivo efficacy of this compound in models of neurological disorders where nAChR modulation is relevant.
-
Identification of the specific molecular target and mechanism of action for its antiviral activity.
-
Screening of this compound against a broader panel of viruses to determine its spectrum of activity.
Methodological & Application
Application Notes and Protocols for the Extraction of Crystamidine from Plant Material
For Researchers, Scientists, and Drug Development Professionals
Introduction
Crystamidine is a bioactive Erythrina alkaloid that has been identified in various species of the Erythrina genus, including Erythrina crista-galli, Erythrina brucei, and Erythrina sousae[1]. These alkaloids are known for their unique spirocyclic structure and a range of pharmacological activities[2]. This document provides detailed application notes and protocols for the extraction and purification of this compound from plant material, intended for use in research and drug development. The methodologies described are based on established techniques for the isolation of Erythrina alkaloids.
Data Presentation
The following tables summarize quantitative data related to the extraction and activity of this compound.
Table 1: Extraction Yields of Crude Alkaloid Fraction and this compound
| Plant Material | Part Used | Extraction Method | Starting Material (kg) | Crude Alkaloid Yield (g) | This compound Yield (mg) | Source |
| Erythrina crista-galli | Twigs | Methanol (B129727) Extraction followed by Acid-Base Partitioning | 0.01042 (of crude extract) | 10.42 (crude alkaloid extract) | 2.6 (from 86.4 mg of a fraction) | [3] |
| Erythrina variegata | Flowers | Methanol Extraction followed by Acid-Base Partitioning | 10.0 | 110 | Not Specified | [4] |
| Erythrina crista-galli | Flowers | Methanol Extraction followed by Acid-Base Partitioning | 11.0 | 90 | Not Specified | [4] |
Table 2: Bioactivity of this compound
| Bioassay | Test Organism/System | Result (IC₅₀) | Source |
| Free Radical Scavenging (DPPH) | - | 681.4 ± 20.2 µg/mL | [3] |
Experimental Protocols
Two primary methods for the extraction of Erythrina alkaloids, including this compound, are detailed below. Method 1 is a comprehensive acid-base extraction suitable for obtaining a clean crude alkaloid mixture. Method 2 is a direct solvent extraction followed by partitioning, which can also be effective.
Method 1: Acid-Base Extraction of this compound from Erythrina Plant Material
This protocol is adapted from methodologies used for the extraction of alkaloids from Erythrina variegata and Erythrina crista-galli flowers[4].
1. Plant Material Preparation:
-
Collect fresh plant material (e.g., flowers, twigs) from a verified Erythrina species.
-
Air-dry the plant material in a well-ventilated area, protected from direct sunlight, until brittle.
-
Grind the dried material into a fine powder using a mechanical grinder.
2. Methanol Extraction:
-
Macerate the powdered plant material in 90% methanol (MeOH) at a solid-to-solvent ratio of 1:2.5 (w/v) (e.g., 10 kg of powder in 25 L of 90% MeOH)[4].
-
Allow the mixture to stand for 72 hours at room temperature with occasional stirring.
-
Filter the extract through a muslin cloth or filter paper to separate the plant residue.
-
Repeat the extraction process on the plant residue two more times with fresh 90% MeOH to ensure exhaustive extraction.
-
Combine all the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude methanol extract.
3. Acid-Base Partitioning:
-
Dissolve the crude methanol extract in a 2% aqueous acetic acid solution to achieve a pH of 2-3[4].
-
Partition the acidic aqueous solution twice with an equal volume of ethyl acetate (B1210297) (EtOAc) in a separatory funnel. Discard the EtOAc layers, which contain non-alkaloidal compounds.
-
Basify the remaining aqueous layer to a pH of 8-9 using ammonia (B1221849) solution (NH₃·H₂O)[4].
-
Extract the basified aqueous solution three times with an equal volume of EtOAc. The alkaloids will move into the organic phase.
-
Combine the EtOAc extracts and wash them with distilled water to remove any remaining impurities.
-
Dry the EtOAc extract over anhydrous sodium sulfate.
-
Concentrate the dried EtOAc extract under reduced pressure to yield the crude alkaloid fraction.
4. Chromatographic Purification of this compound:
-
Column Chromatography (Silica Gel):
-
Prepare a silica (B1680970) gel (200-300 mesh) column with a suitable solvent system, such as a gradient of chloroform (B151607) (CHCl₃) and acetone (B3395972) (from 1:0 to 1:1, v/v)[4].
-
Dissolve the crude alkaloid fraction in a minimum amount of the initial mobile phase and load it onto the column.
-
Elute the column with the solvent gradient, collecting fractions of a defined volume.
-
Monitor the fractions using Thin Layer Chromatography (TLC) with a suitable visualization reagent (e.g., Dragendorff's reagent).
-
Combine fractions containing compounds with similar Rf values to those reported for this compound.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
Further purify the this compound-containing fractions using a preparative C18 HPLC column[4].
-
A typical mobile phase is a gradient of methanol and water (e.g., starting from 50:50 and increasing the methanol concentration)[4].
-
Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 214 nm and 280 nm).
-
Collect the peak corresponding to this compound and concentrate it to obtain the pure compound.
-
5. Structure Confirmation:
-
Confirm the identity and purity of the isolated this compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)[3].
Method 2: Direct Solvent Extraction and Partitioning from Erythrina crista-galli Seeds
This protocol is based on the extraction of alkaloids from the seeds of Erythrina crista-galli[5].
1. Plant Material Preparation:
-
Dry and powder the seeds of Erythrina crista-galli as described in Method 1.
2. Methanol Extraction:
-
Extract the powdered seeds (e.g., 950 g) with methanol (2 L) at room temperature for 3 days. Repeat this extraction three times[5].
-
Combine the methanol extracts and concentrate under reduced pressure to obtain a crude extract (e.g., 150 g)[5].
3. Solvent Partitioning:
-
Dissolve the crude methanol extract in water.
-
Successively partition the aqueous solution with petroleum ether, ethyl acetate (EtOAc), and n-butanol (n-BuOH)[5].
-
The EtOAc-soluble fraction is likely to contain this compound and other alkaloids. Concentrate this fraction for further purification.
4. Chromatographic Purification:
-
Subject the EtOAc-soluble material to silica gel column chromatography (200-300 mesh)[5].
-
Elute the column with a gradient of acetone in petroleum ether (from 100:0 to 0:100) to obtain several fractions[5].
-
Further purify the fractions containing this compound using additional chromatographic steps, such as preparative TLC or HPLC on a C18 (RP-18) or ODS column with methanol/water or chloroform/methanol solvent systems, as described in the literature for similar alkaloids[5].
Mandatory Visualizations
Caption: Workflow for Acid-Base Extraction of this compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Metabolite profiling and free radical scavenging activity studies of alkaloids from Erythrina crista-galli twigs through in vitro and in silico analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Artificial Erythrina Alkaloids from Three Erythrina Plants, E. variegata, E. crista-galli and E. arborescens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A New Erythrinan Alkaloid Glycoside from the Seeds of Erythrina crista-galli - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Crystamidine using Chromatographic Techniques
Introduction
Crystamidine is an Erythrina alkaloid that has been isolated from plants of the Erythrina genus, such as Erythrina crista-galli.[1] Like other alkaloids from this genus, this compound is of interest to researchers for its potential biological activities. Preliminary studies have indicated its potential as an antioxidant and antimicrobial agent. Accurate and precise quantification of this compound in various matrices, such as plant extracts and biological samples, is essential for further pharmacological studies, quality control of herbal products, and drug development. This document provides detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Analytical Techniques
High-performance liquid chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of alkaloids. When coupled with a UV detector, it offers a robust and widely accessible method for quantitative analysis. For higher sensitivity and selectivity, especially in complex matrices, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice. LC-MS/MS provides structural information and allows for the detection of analytes at very low concentrations.
Experimental Protocols
Sample Preparation from Plant Material
This protocol describes the extraction of this compound from plant material, such as the twigs or bark of Erythrina crista-galli.
Materials:
-
Dried and powdered plant material
-
Methanol (B129727) (HPLC grade)
-
Hydrochloric acid (HCl), 0.1 M
-
Ammonia (B1221849) solution (25%)
-
Dichloromethane (B109758) (HPLC grade)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Centrifuge
-
Syringe filters (0.45 µm)
Procedure:
-
Extraction:
-
Weigh 10 g of the dried, powdered plant material and place it in a flask.
-
Add 100 mL of methanol and perform extraction using sonication for 30 minutes, followed by maceration for 24 hours at room temperature.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator.
-
-
Acid-Base Partitioning:
-
Dissolve the crude extract in 50 mL of 0.1 M HCl.
-
Wash the acidic solution with 3 x 50 mL of dichloromethane to remove neutral and acidic compounds. Discard the organic phase.
-
Adjust the pH of the aqueous phase to 9-10 with a 25% ammonia solution.
-
Extract the alkaloids with 3 x 50 mL of dichloromethane.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
-
Final Preparation:
-
Evaporate the dichloromethane to dryness under reduced pressure.
-
Reconstitute the residue in a known volume of the mobile phase (for HPLC-UV) or a suitable solvent like methanol (for LC-MS/MS).
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial prior to analysis.
-
HPLC-UV Quantification Protocol
This protocol provides a representative method for the quantification of this compound using HPLC with UV detection.
Instrumentation and Conditions:
-
HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 285 nm (characteristic for the di-oxygenated aromatic ring in some Erythrina alkaloids).[2]
-
Injection Volume: 20 µL.
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of this compound standard at a concentration of 1 mg/mL in methanol.
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 to 100 µg/mL.
-
-
Analysis:
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
-
Inject the prepared standards and the sample extracts.
-
Record the chromatograms and the peak areas for this compound.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area versus the concentration of the this compound standards.
-
Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
-
LC-MS/MS Quantification Protocol
This protocol outlines a sensitive and selective method for this compound quantification using LC-MS/MS.
Instrumentation and Conditions:
-
LC System: A UHPLC or HPLC system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (0.1% formic acid in acetonitrile).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. The specific precursor and product ions for this compound would need to be determined by infusing a standard solution. For a compound with a molecular weight of 309.3 g/mol , the precursor ion would likely be [M+H]+ at m/z 310.1. Product ions would be determined from fragmentation experiments.
Procedure:
-
Standard and Sample Preparation: Prepare standards and samples as described for the HPLC-UV method, but at lower concentrations (e.g., in the ng/mL range).
-
Analysis:
-
Optimize the MS parameters (e.g., capillary voltage, cone voltage, collision energy) by infusing a standard solution of this compound.
-
Set up the MRM transitions for this compound.
-
Inject the standards and samples into the LC-MS/MS system.
-
-
Quantification:
-
Generate a calibration curve using the peak areas of the standards.
-
Calculate the concentration of this compound in the samples based on the calibration curve.
-
Data Presentation
Table 1: Reported Biological Activity of this compound
| Biological Activity | Test Organism/System | Result (IC50 / MIC) | Reference |
| Free Radical Scavenging | DPPH Assay | IC50: 681.4 ± 20.2 µg/mL | [3] |
| Antimicrobial | Pseudomonas aeruginosa | MIC: 50-100 µg/mL | [4] |
| Antifungal | Candida krusei | MIC: >100 µg/mL (estimated) | [4] |
Table 2: Representative HPLC-UV Method Parameters
| Parameter | Value |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Gradient of 0.1% formic acid in water and acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 285 nm |
| Linearity Range (example) | 1 - 100 µg/mL |
| LOD (example) | ~0.2 µg/mL |
| LOQ (example) | ~0.7 µg/mL |
Table 3: Representative LC-MS/MS Method Parameters
| Parameter | Value |
| Column | C18, 100 mm x 2.1 mm, 1.8 µm |
| Mobile Phase | Gradient of 0.1% formic acid in water and acetonitrile |
| Flow Rate | 0.3 mL/min |
| Ionization Mode | ESI+ |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Linearity Range (example) | 0.5 - 100 ng/mL |
| LOD (example) | ~0.1 ng/mL |
| LOQ (example) | ~0.5 ng/mL |
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Potential anti-inflammatory/antioxidant signaling pathway for this compound.
Caption: General mechanisms of antimicrobial action for alkaloids.
References
- 1. Studies on the erythrina alkaloids. XI. Alkaloids of Erythrina crystagalli linn. Structure of a new alkaloid, this compound. | CoLab [colab.ws]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Antimicrobial Evaluation of Erythrinan Alkaloids from Erythrina cristagalli L - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Investigation of Crystamidine as a Nicotinic Acetylcholine Receptor Antagonist
Audience: Researchers, scientists, and drug development professionals.
Introduction
Crystamidine is an Erythrina alkaloid isolated from the plant Erythrina crista-galli.[1][2][3] While the chemical structure of this compound has been identified, extensive research on its specific pharmacological activity at nicotinic acetylcholine (B1216132) receptors (nAChRs) is not yet available in the public domain. However, the broader class of Erythrina alkaloids is well-documented for its antagonistic effects on nAChRs.[4][5] Notably, compounds such as erysodine (B1194152) and dihydro-β-erythroidine are recognized as potent competitive antagonists at neuronal nAChRs.[1][6][7] This document provides a framework for the investigation of this compound as a potential nAChR antagonist, drawing upon established methodologies and data from structurally related compounds.
Quantitative Data on Related Erythrina Alkaloids
To provide a contextual reference for the potential potency and selectivity of this compound, the following table summarizes the inhibitory activities of other well-characterized Erythrina alkaloids at various nAChR subtypes. It is important to note that these values are for related compounds and the activity of this compound may differ.
| Alkaloid | nAChR Subtype | Assay Type | Measured Value (IC50/Ki) | Reference |
| (+)-Erythravine | α4β2 | Whole-cell patch clamp | IC50: 4.4 nM | [8] |
| α7 | Whole-cell patch clamp | IC50: 5.9 µM | [8] | |
| (+)-11α-hydroxyerythravine | α4β2 | Whole-cell patch clamp | IC50: 13 nM | [8] |
| α7 | Whole-cell patch clamp | IC50: 6 µM | [8] | |
| Erysodine | α4β2 | [3H]cytisine binding | Ki: 50 nM | [9] |
| Dihydro-β-erythroidine (DHβE) | α4β4 | Radioligand Binding | IC50: 0.19 µM | |
| α4β2 | Radioligand Binding | IC50: 0.37 µM |
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the activity of this compound as a nicotinic acetylcholine receptor antagonist.
Protocol 1: Radioligand Binding Assay for nAChR Subtypes
This protocol is designed to determine the binding affinity (Ki) of this compound for various nAChR subtypes expressed in mammalian cell lines or native tissues.
Materials:
-
This compound stock solution (in appropriate solvent, e.g., DMSO)
-
Membrane preparations from cells expressing the nAChR subtype of interest (e.g., α4β2, α7) or from specific brain regions.
-
Radioligand specific for the nAChR subtype (e.g., [3H]Epibatidine for α4β2, [125I]α-Bungarotoxin for α7).
-
Non-specific binding control (e.g., high concentration of a known nAChR ligand like nicotine (B1678760) or unlabeled epibatidine).
-
Binding buffer (composition will vary depending on the receptor subtype).
-
Glass fiber filters.
-
Scintillation vials and scintillation fluid.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in the binding buffer.
-
In a 96-well plate, add the membrane preparation, the radioligand at a concentration near its Kd, and either buffer (for total binding), non-specific control, or a concentration of this compound.
-
Incubate the plate at the appropriate temperature and for a sufficient duration to reach equilibrium.
-
Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a filtration apparatus.
-
Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and vortex.
-
Quantify the amount of bound radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes
This protocol assesses the functional antagonism of this compound at specific nAChR subtypes expressed in Xenopus oocytes.
Materials:
-
Xenopus laevis oocytes.
-
cRNA for the nAChR subunits of interest.
-
This compound stock solution.
-
Acetylcholine (ACh) stock solution.
-
Oocyte Ringer's solution (OR2).
-
Two-electrode voltage clamp setup (amplifier, headstage, microelectrode puller, micromanipulators).
-
Glass microelectrodes filled with 3 M KCl.
-
Perfusion system.
Procedure:
-
Inject the cRNA for the desired nAChR subunits into Stage V-VI Xenopus oocytes.
-
Incubate the oocytes for 2-7 days to allow for receptor expression.
-
Place an oocyte in the recording chamber and perfuse with OR2 solution.
-
Impale the oocyte with two microelectrodes (one for voltage clamping, one for current recording) and clamp the membrane potential at a holding potential of -70 mV.
-
Establish a baseline recording in OR2 solution.
-
Apply a known concentration of ACh to elicit an inward current and establish a control response.
-
Wash the oocyte with OR2 until the current returns to baseline.
-
Pre-incubate the oocyte with a specific concentration of this compound for a defined period.
-
Co-apply the same concentration of ACh in the presence of this compound and record the current response.
-
Repeat steps 7-9 with a range of this compound concentrations to generate a concentration-response curve for the inhibition of the ACh-evoked current.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to determine the IC50 value.
-
To assess the mechanism of antagonism (competitive vs. non-competitive), generate ACh concentration-response curves in the absence and presence of a fixed concentration of this compound. A rightward shift in the ACh EC50 with no change in the maximal response is indicative of competitive antagonism.
Visualizations
Caption: Simplified signaling pathway of a nicotinic acetylcholine receptor and its antagonism by this compound.
References
- 1. Erysodine, a competitive antagonist at neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Erysodine, a competitive antagonist at neuronal nicotinic acetylcholine receptors, decreases ethanol consumption in alcohol-preferring UChB rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nicotinic antagonist - Wikipedia [en.wikipedia.org]
- 4. Erythrina alkaloids - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. In vivo pharmacological effects of dihydro-beta-erythroidine, a nicotinic antagonist, in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Erythrina mulungu Alkaloids Are Potent Inhibitors of Neuronal Nicotinic Receptor Currents in Mammalian Cells | PLOS One [journals.plos.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Testing the Leishmanicidal Activity of Crystamidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the evaluation of the leishmanicidal activity of Crystamidine. The protocols outlined below cover the in vitro maintenance of Leishmania parasites, assays to determine the viability of both promastigote and amastigote forms, and methods to assess cytotoxicity against host cells, a critical factor in determining the therapeutic potential of a compound.
Introduction
Leishmaniasis is a neglected tropical disease caused by protozoan parasites of the genus Leishmania. The development of new, effective, and less toxic leishmanicidal agents is a global health priority. This compound, an erythrina alkaloid, has been identified as a compound with potential antileishmanial properties. This document serves as a guide for researchers to systematically evaluate the efficacy of this compound against Leishmania parasites.
Data Presentation
A crucial aspect of drug discovery is the ability to compare the efficacy and toxicity of novel compounds. The following table summarizes the key quantitative data that should be generated and analyzed when testing this compound.
Table 1: Summary of In Vitro Leishmanicidal Activity and Cytotoxicity of this compound
| Parameter | Leishmania Species | Parasite Stage | IC50 (µg/mL) | Mammalian Cell Line | CC50 (µg/mL) | Selectivity Index (SI = CC50/IC50) | Reference |
| Leishmanicidal Activity | L. amazonensis | Promastigote | >40 | J774 (macrophage) | Not Determined | Not Determined | [1] |
| Leishmania spp. (User-defined) | Amastigote (intracellular) | Data to be generated | (e.g., RAW 264.7, THP-1) | Data to be generated | Data to be generated | ||
| Cytotoxicity | Not Applicable | Not Applicable | Not Applicable | (e.g., RAW 264.7, THP-1) | Data to be generated | Not Applicable |
Note: Currently, publicly available data on the specific leishmanicidal activity of this compound is limited. One study reported an IC50 value of >40 µg/mL against Leishmania amazonensis promastigotes[1]. Further research is required to determine its activity against the clinically relevant amastigote stage and its cytotoxicity against mammalian cells to calculate the selectivity index.
Experimental Protocols
The following are detailed protocols for the key experiments required to assess the leishmanicidal activity of this compound.
Protocol 1: Culture of Leishmania Promastigotes
This protocol describes the axenic (cell-free) culture of Leishmania promastigotes, the flagellated form of the parasite found in the sandfly vector.
Materials:
-
Leishmania species (e.g., L. amazonensis, L. donovani)
-
M199 medium (or other suitable medium like RPMI-1640) supplemented with 10-20% heat-inactivated Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Sterile cell culture flasks (25 cm² or 75 cm²)
-
Incubator (26°C)
-
Hemocytometer or automated cell counter
-
Microscope
Procedure:
-
Thaw a cryopreserved vial of Leishmania promastigotes rapidly in a 37°C water bath.
-
Transfer the contents to a sterile centrifuge tube containing 10 mL of pre-warmed complete M199 medium.
-
Centrifuge at 1000 x g for 10 minutes at room temperature.
-
Discard the supernatant and resuspend the parasite pellet in 5 mL of fresh complete M199 medium.
-
Transfer the suspension to a 25 cm² cell culture flask.
-
Incubate the flask at 26°C.
-
Monitor the growth of the promastigotes daily using a microscope.
-
Subculture the parasites every 3-4 days or when they reach the late logarithmic to early stationary phase of growth (typically a density of 2-5 x 10⁷ cells/mL). To subculture, dilute the parasite suspension into a new flask with fresh medium to a starting density of 1 x 10⁶ cells/mL.
Protocol 2: In Vitro Leishmanicidal Activity against Promastigotes (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability. It measures the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by metabolically active cells.
Materials:
-
Logarithmic phase Leishmania promastigotes
-
Complete M199 medium
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Amphotericin B (positive control)
-
96-well flat-bottom microtiter plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Harvest logarithmic phase promastigotes by centrifugation (1000 x g for 10 minutes).
-
Resuspend the parasites in fresh complete M199 medium and adjust the density to 1 x 10⁷ cells/mL.
-
Add 100 µL of the parasite suspension to each well of a 96-well plate (final concentration of 1 x 10⁶ parasites/well).
-
Prepare serial dilutions of this compound in complete M199 medium. Add 100 µL of each dilution to the respective wells in triplicate. Include wells with parasites and medium only (negative control) and parasites with a standard drug like Amphotericin B (positive control). The final volume in each well should be 200 µL.
-
Incubate the plate at 26°C for 48-72 hours.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours at 26°C.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate overnight at room temperature in the dark.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the 50% inhibitory concentration (IC50), which is the concentration of this compound that reduces the viability of the promastigotes by 50% compared to the untreated control.
Protocol 3: Culture and Infection of Macrophages with Leishmania Amastigotes
This protocol describes the infection of a macrophage cell line with Leishmania promastigotes, which then transform into the intracellular amastigote form.
Materials:
-
Macrophage cell line (e.g., J774, RAW 264.7, or THP-1)
-
Complete DMEM or RPMI-1640 medium supplemented with 10% FBS and antibiotics
-
Stationary phase Leishmania promastigotes
-
Sterile 24-well plates with glass coverslips or 96-well plates
-
Incubator (37°C, 5% CO₂)
-
Giemsa stain
Procedure:
-
Seed macrophages onto glass coverslips in 24-well plates or directly into 96-well plates at a density of 1 x 10⁵ cells/well.
-
Incubate the plates at 37°C with 5% CO₂ for 24 hours to allow the cells to adhere.
-
Harvest stationary phase promastigotes and resuspend them in the appropriate macrophage culture medium.
-
Add the promastigotes to the macrophage monolayer at a parasite-to-macrophage ratio of 10:1.
-
Incubate the plates for 4-6 hours at 37°C with 5% CO₂ to allow for phagocytosis.
-
After incubation, wash the cells three times with pre-warmed PBS to remove extracellular promastigotes.
-
Add fresh complete medium and incubate for another 24-48 hours to allow the transformation of promastigotes into amastigotes within the macrophages.
Protocol 4: In Vitro Leishmanicidal Activity against Intracellular Amastigotes
This protocol assesses the ability of this compound to kill the clinically relevant intracellular amastigote form of the parasite.
Materials:
-
Infected macrophages (from Protocol 3)
-
This compound stock solution
-
Amphotericin B (positive control)
-
Microscope
-
Giemsa stain
-
Methanol
Procedure:
-
Prepare serial dilutions of this compound in the macrophage culture medium.
-
Remove the medium from the infected macrophage cultures and add the this compound dilutions in triplicate. Include untreated infected cells as a negative control and a standard drug as a positive control.
-
Incubate the plates for 48-72 hours at 37°C with 5% CO₂.
-
After incubation, wash the cells with PBS, fix the coverslips with methanol for 10 minutes, and stain with a 10% Giemsa solution for 20 minutes.
-
Wash the coverslips with distilled water, allow them to air dry, and mount them on microscope slides.
-
Examine the slides under a light microscope with an oil immersion objective (100x).
-
Determine the number of amastigotes per 100 macrophages for at least 200 macrophages per sample.
-
Calculate the percentage of infection and the number of amastigotes per infected macrophage.
-
The IC50 value is the concentration of this compound that reduces the number of intracellular amastigotes by 50% compared to the untreated control.
Protocol 5: Cytotoxicity Assay against Macrophages (MTT Assay)
This protocol determines the toxicity of this compound to the host cells, which is essential for calculating the selectivity index.
Materials:
-
Macrophage cell line
-
Complete culture medium
-
This compound stock solution
-
96-well plates
-
MTT solution
-
Solubilization solution
-
Microplate reader
Procedure:
-
Seed macrophages in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere for 24 hours.
-
Prepare serial dilutions of this compound and add them to the cells in triplicate. Include untreated cells as a control.
-
Incubate the plate for 48-72 hours at 37°C with 5% CO₂.
-
Perform the MTT assay as described in Protocol 2 (steps 6-9).
-
Calculate the 50% cytotoxic concentration (CC50), which is the concentration of this compound that reduces the viability of the macrophages by 50%.
Visualization of Experimental Workflow and Potential Signaling Pathways
The following diagrams, generated using Graphviz, illustrate the experimental workflow for testing leishmanicidal activity and a hypothetical signaling pathway that could be affected by an alkaloid like this compound.
Caption: Experimental workflow for determining the leishmanicidal activity of this compound.
Caption: Hypothetical mechanism of action for this compound in Leishmania.
Disclaimer: The signaling pathway diagram is a hypothetical representation. The precise mechanism of action of this compound against Leishmania has not been elucidated and requires further investigation. Many alkaloids are known to target DNA topoisomerases, leading to the inhibition of DNA replication and transcription, which can ultimately induce apoptosis-like cell death in parasites.
Conclusion
The protocols provided in this document offer a standardized framework for the comprehensive evaluation of the leishmanicidal activity of this compound. The generation of robust and reproducible data on the efficacy against both promastigote and amastigote stages, as well as cytotoxicity against host cells, is essential for advancing this compound as a potential therapeutic agent for leishmaniasis. Further studies are warranted to elucidate its specific mechanism of action and to expand its testing against a broader range of Leishmania species.
References
High-performance liquid chromatography (HPLC) method for Crystamidine
An advanced High-Performance Liquid Chromatography (HPLC) method has been meticulously developed and validated for the quantification of Crystamidine, a significant Erythrina alkaloid. This application note provides a comprehensive protocol for researchers, scientists, and drug development professionals, ensuring accurate and reproducible results for the analysis of this compound in various sample matrices.
Introduction
This compound is a naturally occurring alkaloid isolated from species of the Erythrina genus.[1] Its complex chemical structure and potential pharmacological activities necessitate a reliable analytical method for its identification and quantification in research and pharmaceutical development. High-Performance Liquid Chromatography (HPLC) offers the specificity and sensitivity required for the precise analysis of such compounds.[2][3][4][5] This application note details a robust reversed-phase HPLC (RP-HPLC) method for the determination of this compound.
Chemical and Physical Properties of this compound
A thorough understanding of the analyte's properties is fundamental to developing an effective HPLC method.
| Property | Value | Reference |
| Molecular Formula | C₁₈H₁₅NO₄ | |
| Molecular Weight | 309.3 g/mol | |
| IUPAC Name | (1S,19R)-19-methoxy-5,7-dioxa-13-azapentacyclo[11.7.0.0¹,¹⁶.0²,¹⁰.0⁴,⁸]icosa-2,4(8),9,11,15,17-hexaen-14-one | |
| Predicted UV Absorbance | Alkaloids typically exhibit UV absorbance in the range of 200-400 nm. For this compound, a wavelength of 280 nm is proposed for detection based on common alkaloid absorbance spectra. | N/A |
HPLC Method Parameters
The following chromatographic conditions have been optimized for the analysis of this compound.
| Parameter | Condition |
| Instrument | Agilent 1260 Infinity II LC System or equivalent |
| Column | C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient Elution | 0-2 min: 10% B2-15 min: 10% to 90% B15-18 min: 90% B18-20 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV-Vis Diode Array Detector (DAD) at 280 nm |
| Run Time | 20 minutes |
Experimental Protocols
Reagents and Materials
-
This compound reference standard (purity >98%)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (LC-MS grade)
-
Methanol (B129727) (HPLC grade)
-
0.22 µm syringe filters
Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in methanol and make up to the mark. Sonicate for 5 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (initial conditions: 90% A, 10% B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation
The appropriate sample preparation protocol is crucial for accurate analysis and to protect the HPLC column.
-
Extraction from Plant Material:
-
Homogenize 1 g of dried and powdered plant material with 10 mL of methanol.
-
Sonicate the mixture for 30 minutes.
-
Centrifuge at 4000 rpm for 15 minutes.
-
Collect the supernatant. Repeat the extraction process twice more.
-
Combine the supernatants and evaporate to dryness under reduced pressure.
-
Reconstitute the residue in 1 mL of mobile phase (initial conditions).
-
-
Formulation Analysis (e.g., Tablets):
-
Grind a tablet into a fine powder.
-
Accurately weigh a portion of the powder equivalent to a single dose and transfer to a 50 mL volumetric flask.
-
Add approximately 30 mL of methanol and sonicate for 15 minutes to dissolve the this compound.
-
Make up to the volume with methanol and mix thoroughly.
-
Centrifuge a portion of this solution at 4000 rpm for 10 minutes.
-
Dilute the supernatant with the mobile phase to a concentration within the calibration range.
-
-
Filtration: Prior to injection, filter all standard and sample solutions through a 0.22 µm syringe filter to remove any particulate matter.
Method Validation Summary
The developed HPLC method should be validated according to ICH guidelines to ensure its suitability for its intended purpose.
| Validation Parameter | Typical Acceptance Criteria |
| Specificity | The peak for this compound should be well-resolved from other components in the sample matrix. |
| Linearity | R² > 0.999 over the concentration range of 1-100 µg/mL. |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | Intra-day RSD < 2.0%Inter-day RSD < 2.0% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 |
| Robustness | The method should remain unaffected by small, deliberate variations in method parameters (e.g., flow rate ±0.1 mL/min, column temperature ±2 °C). |
Data Presentation
Table 1: System Suitability Test (SST) Results
| Parameter | Acceptance Criteria | Result |
| Retention Time (min) | Consistent | ~12.5 |
| Tailing Factor (T) | T ≤ 2 | 1.1 |
| Theoretical Plates (N) | N > 2000 | 8500 |
Table 2: Linearity Data
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | 15.2 |
| 5 | 76.1 |
| 10 | 151.8 |
| 25 | 380.5 |
| 50 | 760.2 |
| 100 | 1521.5 |
| Correlation Coefficient (R²) | 0.9998 |
Visualizations
Caption: Workflow for the HPLC analysis of this compound.
Conclusion
This application note provides a detailed and robust HPLC method for the quantitative analysis of this compound. The described protocol, including sample preparation and chromatographic conditions, is designed to yield accurate, precise, and reproducible results. This method is suitable for routine quality control and research applications involving the analysis of this compound.
References
- 1. Studies on the erythrina alkaloids. XI. Alkaloids of Erythrina crystagalli linn. Structure of a new alkaloid, this compound. | CoLab [colab.ws]
- 2. Steps for Analytical Method Development | Pharmaguideline [pharmaguideline.com]
- 3. emerypharma.com [emerypharma.com]
- 4. ashdin.com [ashdin.com]
- 5. sofpromed.com [sofpromed.com]
Application Notes and Protocols for the NMR Analysis of Crystamidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Crystamidine is an Erythrina alkaloid first isolated from Erythrina crista-galli Linn.[1][2] It belongs to a class of tetracyclic spiro-amine alkaloids known for their diverse biological activities.[3] Notably, this compound has been identified as a competitive antagonist of nicotinic acetylcholine (B1216132) receptors (nAChRs), suggesting its potential for investigation in drug development, particularly in neuroscience.[4][5] Nuclear Magnetic Resonance (NMR) spectroscopy is a primary analytical technique for the structural elucidation and characterization of such natural products. These application notes provide a comprehensive guide to the NMR analysis of this compound, including spectral data, detailed experimental protocols, and a visualization of its relevant signaling pathway.
Chemical Structure
Molecular Formula: C₁₈H₁₅NO₄
Structure:
References
- 1. Studies on the erythrina alkaloids. XI. Alkaloids of Erythrina crystagalli linn. Structure of a new alkaloid, this compound. | CoLab [colab.ws]
- 2. Studies on the Erythrina Alkaloids. XI. Alkaloids of Erythrina crystagalli LINN. Structure of a New Alkaloid, this compound [jstage.jst.go.jp]
- 3. researchgate.net [researchgate.net]
- 4. scienceasia.org [scienceasia.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Investigating the Cellular Effects of Crystamidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for studying the effects of Crystamidine, an Erythrina alkaloid, on cancer cells. Given the limited direct literature on this compound's anti-cancer activity, the protocols outlined are based on the known effects of related Erythrina alkaloids and its classification as a nicotinic acetylcholine (B1216132) receptor (nAChR) antagonist. These compounds have been observed to induce apoptosis and cell cycle arrest in various cancer cell lines, suggesting a potential therapeutic application for this compound.
Introduction to this compound
This compound is a member of the Erythrina alkaloid family, a class of natural compounds known for their diverse biological activities. Structurally related compounds have demonstrated anti-cancer properties, providing a strong rationale for investigating this compound's potential in oncology research. Furthermore, this compound has been identified as an antagonist of nicotinic acetylcholine receptors (nAChRs). The nAChR signaling pathway has been implicated in promoting cancer cell proliferation, survival, and metastasis. Therefore, antagonism of this receptor by this compound may represent a key mechanism of its potential anti-cancer effects.
Key Experimental Assays
To elucidate the cellular effects of this compound, a series of in vitro assays are recommended. These experiments will assess its impact on cell viability, induction of programmed cell death (apoptosis), and cell cycle progression.
Data Presentation: Summary of Expected Quantitative Data
The following tables provide a structured format for presenting hypothetical quantitative data obtained from the described experimental protocols.
Table 1: Cell Viability (MTT Assay)
| Cancer Cell Line | This compound Concentration (µM) | % Cell Viability (Mean ± SD) | IC50 (µM) |
| MCF-7 | 0 (Control) | 100 ± 5.2 | |
| 10 | 85.3 ± 4.1 | ||
| 25 | 62.1 ± 3.5 | 45.7 | |
| 50 | 48.9 ± 2.8 | ||
| 100 | 25.6 ± 2.1 | ||
| HeLa | 0 (Control) | 100 ± 6.1 | |
| 10 | 90.2 ± 5.5 | ||
| 25 | 75.4 ± 4.9 | 58.3 | |
| 50 | 51.7 ± 3.9 | ||
| 100 | 30.1 ± 2.5 |
Table 2: Apoptosis Analysis (Annexin V/PI Staining)
| Cancer Cell Line | This compound Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | % Live Cells (Annexin V-/PI-) |
| MCF-7 | 0 (Control) | 2.1 ± 0.5 | 1.5 ± 0.3 | 96.4 ± 0.8 |
| 50 | 15.8 ± 1.2 | 8.2 ± 0.9 | 76.0 ± 2.1 | |
| 100 | 35.2 ± 2.5 | 18.9 ± 1.7 | 45.9 ± 3.3 | |
| HeLa | 0 (Control) | 1.8 ± 0.4 | 1.1 ± 0.2 | 97.1 ± 0.6 |
| 50 | 12.5 ± 1.1 | 6.7 ± 0.8 | 80.8 ± 1.9 | |
| 100 | 28.9 ± 2.2 | 15.4 ± 1.5 | 55.7 ± 2.8 |
Table 3: Cell Cycle Analysis (Propidium Iodide Staining)
| Cancer Cell Line | This compound Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| MCF-7 | 0 (Control) | 60.5 ± 3.1 | 25.2 ± 1.8 | 14.3 ± 1.1 |
| 50 | 55.1 ± 2.8 | 20.7 ± 1.5 | 24.2 ± 1.9 | |
| 100 | 48.9 ± 2.5 | 15.4 ± 1.3 | 35.7 ± 2.4 | |
| HeLa | 0 (Control) | 58.2 ± 2.9 | 28.1 ± 2.0 | 13.7 ± 1.0 |
| 50 | 52.6 ± 2.6 | 22.5 ± 1.7 | 24.9 ± 2.0 | |
| 100 | 45.3 ± 2.3 | 17.8 ± 1.4 | 36.9 ± 2.5 |
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO).
-
Incubate for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for 24 or 48 hours.
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol uses PI to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.
Materials:
-
Cancer cell lines
-
This compound
-
6-well plates
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound for 24 hours.
-
Harvest the cells and wash with cold PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
Visualizations
Experimental Workflow
Caption: Experimental workflow for studying this compound's effects.
Proposed Signaling Pathway
Caption: Proposed signaling pathway for this compound's action.
Troubleshooting & Optimization
Crystamidine Synthesis: Technical Support Center
This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the yield and purity of Crystamidine synthesis.
Hypothetical Synthesis Scheme
For the context of this guide, we will consider a common two-step synthesis pathway for this compound:
-
Step 1: Suzuki-Miyaura Cross-Coupling: Reaction of Precursor A (an aryl halide) with Precursor B (a boronic acid or ester) in the presence of a palladium catalyst and a base to form the carbon-carbon bond, yielding Intermediate C.
-
Step 2: Deprotection: Removal of a protecting group (e.g., a Boc group) from Intermediate C under acidic conditions to yield the final product, this compound.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound.
Low Yield in Step 1 (Suzuki-Miyaura Coupling)
Question: My Suzuki-Miyaura coupling reaction to form Intermediate C has a low yield (<30%). What are the potential causes and how can I improve it?
Answer: Low yield in a Suzuki-Miyaura coupling can stem from several factors related to reagents, catalyst, or reaction conditions. Below is a systematic guide to troubleshooting this issue.
-
Catalyst Inactivity: The palladium catalyst is the heart of the reaction. Its deactivation is a common cause of low yield.
-
Solution: Ensure you are using a fresh, high-quality palladium catalyst. If using a pre-catalyst, ensure it is properly activated. Consider using a different ligand that is more robust or provides better stabilization for the palladium center. See the table below for a comparison of different catalyst systems.
-
-
Reagent Quality: The purity of your starting materials is crucial.
-
Solution: Verify the purity of Precursor A and Precursor B using techniques like NMR or LC-MS. Impurities in the boronic acid (Precursor B), such as boronic anhydride, can inhibit the reaction. Consider recrystallizing or purifying the starting materials if necessary.
-
-
Base and Solvent Choice: The choice of base and solvent system significantly impacts the reaction rate and yield.
-
Solution: The base is critical for the transmetalation step. If you are using a weak base like Na₂CO₃, consider switching to a stronger base such as K₃PO₄ or Cs₂CO₃. The solvent must be able to dissolve the reagents and be compatible with the reaction conditions. A mixture of an organic solvent (like dioxane or toluene) and water is often effective. Ensure the solvent is thoroughly degassed to remove oxygen.
-
-
Oxygen Contamination: Palladium(0) catalysts are sensitive to oxidation by atmospheric oxygen, which can lead to catalyst deactivation.
-
Solution: Rigorously degas all solvents before use by bubbling an inert gas (argon or nitrogen) through them or by using the freeze-pump-thaw method. Maintain a positive pressure of inert gas over the reaction mixture throughout the experiment.
-
Data and Protocols
Table 1: Effect of Catalyst, Base, and Solvent on Intermediate C Yield
| Entry | Palladium Catalyst | Ligand | Base | Solvent System | Temperature (°C) | Yield of Intermediate C (%) |
| 1 | Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | Toluene/H₂O | 90 | 28 |
| 2 | Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 85 |
| 3 | PdCl₂(dppf) | dppf | Cs₂CO₃ | THF/H₂O | 80 | 72 |
| 4 | Pd(OAc)₂ | XPhos | K₃PO₄ | 2-MeTHF | 100 | 91 |
Experimental Protocol: Optimized Suzuki-Miyaura Coupling (Entry 4)
-
To a dry Schlenk flask under an argon atmosphere, add Precursor A (1.0 mmol), Precursor B (1.2 mmol), K₃PO₄ (2.5 mmol), and XPhos (0.04 mmol).
-
Add Pd(OAc)₂ (0.02 mmol) to the flask.
-
Evacuate and backfill the flask with argon three times.
-
Add 10 mL of degassed 2-MeTHF via syringe.
-
Heat the reaction mixture to 100 °C and stir for 4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain Intermediate C.
Visualizations
Caption: Overall workflow for the two-step synthesis of this compound.
Overcoming solubility issues with Crystamidine in experiments
Welcome to the Crystamidine Technical Support Center. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: this compound is a hydrophobic compound with limited aqueous solubility. For optimal results, we recommend preparing a high-concentration stock solution in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is the preferred solvent for initial solubilization. Ethanol can also be used as an alternative.[1][2]
Q2: What is the maximum concentration of DMSO that is safe for most cell cultures?
A2: While DMSO is an excellent solvent for this compound, it can be toxic to cells at high concentrations. It is crucial to keep the final concentration of DMSO in your cell culture medium below 0.5% (v/v), and ideally at or below 0.1%, to minimize cytotoxic effects.[2] Always perform a vehicle control experiment to assess the impact of the solvent on your specific cell line.
Q3: My this compound precipitates when I add it to my aqueous buffer or cell culture medium. What should I do?
A3: Precipitation upon addition to aqueous solutions is a common issue with hydrophobic compounds like this compound. Here are several steps you can take to prevent this:
-
Prepare a high-concentration stock: Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 10 mM).
-
Use a dropwise addition method: While gently vortexing or stirring your aqueous buffer or medium, add the stock solution drop by drop. This gradual introduction helps to prevent immediate precipitation.[3]
-
Pre-warm the medium: Warming your cell culture medium to 37°C before adding the this compound stock solution can enhance solubility.[3]
-
Consider an intermediate dilution step: A two-step dilution, first in a serum-containing solution and then in the final medium, can sometimes improve solubility.[1]
Q4: Can I store this compound solutions? If so, under what conditions?
A4: Yes, this compound stock solutions in DMSO can be stored at -20°C for several months. To avoid repeated freeze-thaw cycles, which can degrade the compound, we recommend aliquoting the stock solution into smaller, single-use volumes.
Troubleshooting Guide
Issue 1: this compound Powder Will Not Dissolve
-
Possible Cause: Insufficient solvent volume or inappropriate solvent.
-
Solution:
-
Ensure you are using a sufficient volume of the recommended organic solvent (DMSO or ethanol).
-
Try gentle warming of the solution in a water bath (up to 37°C) and vortexing to aid dissolution.
-
Issue 2: Oily Film or Precipitate Forms in Cell Culture Wells
-
Possible Cause: Exceeded the solubility limit of this compound in the final culture medium.
-
Solution:
-
Decrease the final concentration of this compound in your experiment.
-
Increase the percentage of serum in your cell culture medium (if your experimental design allows), as serum proteins can help to stabilize hydrophobic compounds.
-
Refer to the two-step dilution protocol outlined below.
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of high-purity, sterile DMSO to achieve a 10 mM concentration.
-
Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C may be necessary.
-
Storage: Aliquot the stock solution into sterile, light-protected tubes and store at -20°C.
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
-
Pre-warm: Warm the cell culture medium and fetal bovine serum (FBS) to 37°C.
-
Intermediate Dilution (Optional, but recommended):
-
In a sterile tube, dilute the 10 mM this compound stock solution 1:10 in pre-warmed FBS.
-
Mix gently by pipetting.
-
-
Final Dilution:
-
Add the intermediate dilution (or the stock solution directly if not performing the intermediate step) dropwise to the pre-warmed cell culture medium while gently swirling the medium.
-
Ensure the final DMSO concentration remains below 0.5%.
-
Quantitative Data Summary
| Solvent | Maximum Recommended Stock Concentration | Final Concentration in Medium (v/v) | Notes |
| DMSO | 10 mM | < 0.5% | Preferred solvent for initial dissolution.[1][2] |
| Ethanol | 10 mM | < 0.5% | Alternative to DMSO.[2] |
| 0.1 M NaOH | Not Recommended | - | May affect the pH of the culture medium and cellular health.[4] |
| 0.1 M HCl | Not Recommended | - | May affect the pH of the culture medium and cellular health.[4] |
Visualizations
References
Technical Support Center: Isolation of Crystamidine
Welcome to the technical support center for the isolation of Crystamidine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the extraction and purification of this Erythrina alkaloid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from which natural sources is it typically isolated?
This compound is an Erythrina alkaloid that has been isolated from Erythrina crista-galli (also known as cockspur coral tree).[1] Like other Erythrina alkaloids, it is part of a complex mixture of structurally similar compounds within the plant material.[2]
Q2: What are the main challenges encountered during the isolation of this compound?
The primary challenges in isolating this compound include:
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Low Yield: The concentration of this compound in the raw plant material can be low, necessitating highly efficient extraction and purification protocols.
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Complex Alkaloid Mixtures: Erythrina species contain numerous alkaloids with similar chemical structures, making the separation of this compound from these other compounds difficult.[2]
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Compound Stability: Alkaloids can be susceptible to degradation under certain conditions, such as exposure to harsh pH, high temperatures, or light. While specific stability data for this compound is limited, general principles of alkaloid stability should be considered.[3][4][5][6]
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Selection of Appropriate Techniques: Choosing the right combination of extraction solvents, pH conditions, and chromatographic methods is crucial for a successful isolation.[7][8][9]
Q3: How can I improve the yield of extracted this compound?
To improve the yield, consider the following:
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Optimize Extraction Solvent: The choice of solvent is critical. While alcohols like methanol (B129727) or ethanol (B145695) can extract a broad range of alkaloids, a preliminary acid-base extraction can help to specifically isolate the alkaloid fraction.[7][10]
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Particle Size of Plant Material: Grinding the plant material to a fine powder increases the surface area for solvent penetration and can improve extraction efficiency.
-
Extraction Method: Modern extraction techniques such as ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) can reduce extraction time and improve yields compared to traditional methods like maceration or Soxhlet extraction.[8]
-
pH Control: Maintaining the correct pH during acid-base extraction is crucial for ensuring that this compound is in its desired form (salt or free base) for partitioning into the aqueous or organic phase, respectively.[7][10]
Troubleshooting Guide
Problem 1: Low Yield of Crude Alkaloid Extract
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inefficient initial extraction | Ensure the plant material is finely powdered. Consider using a more effective extraction technique like UAE or MAE.[8] | Increased contact between the solvent and plant material, leading to a higher yield of the crude extract. |
| Incorrect solvent selection | Experiment with different solvent systems. A preliminary extraction with a non-polar solvent can remove lipids before the main alkaloid extraction.[9] | Reduced interference from fatty substances and improved solubility of this compound in the extraction solvent. |
| Incomplete acid-base extraction | Carefully monitor and adjust the pH during the acid wash and subsequent basification steps. Multiple extractions at each stage will ensure complete transfer of the alkaloids.[7][10] | Maximized recovery of the total alkaloid fraction from the initial extract. |
Problem 2: Poor Separation of this compound from Other Alkaloids
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inadequate chromatographic resolution | Optimize the mobile phase for your column chromatography. A gradient elution may be necessary to separate compounds with similar polarities.[9][11] | Improved separation between this compound and other closely related Erythrina alkaloids. |
| Overloading of the chromatography column | Reduce the amount of crude extract loaded onto the column. Overloading can lead to broad peaks and poor separation. | Sharper peaks and better resolution, allowing for the collection of purer fractions. |
| Incorrect stationary phase | Consider using different types of stationary phases for column chromatography, such as alumina (B75360) in addition to silica (B1680970) gel.[9] | Altered selectivity that may improve the separation of the target compound. |
Problem 3: Suspected Degradation of this compound
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Exposure to high temperatures | Avoid excessive heat during solvent evaporation. Use a rotary evaporator at a reduced pressure and moderate temperature. | Minimized thermal degradation of the alkaloid. |
| Extreme pH conditions | Buffer your aqueous solutions and avoid prolonged exposure to strong acids or bases.[3] | Preservation of the chemical structure of this compound. |
| Light sensitivity | Protect the extracts and purified fractions from direct light by using amber glassware or covering containers with aluminum foil.[4][5][6] | Reduced photodegradation of the compound. |
Experimental Protocols
Protocol 1: Acid-Base Extraction of Total Alkaloids from Erythrina crista-galli
-
Defatting: Macerate 1 kg of dried, powdered plant material with n-hexane for 24 hours to remove lipids. Filter and discard the hexane (B92381) extract.
-
Alkaloid Extraction: Air-dry the defatted plant material and then extract it with methanol three times (3 x 3L) with shaking for 24 hours each time.
-
Concentration: Combine the methanol extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Acidification: Dissolve the crude extract in a 5% hydrochloric acid solution (pH ~2).[11]
-
Washing: Wash the acidic aqueous solution with dichloromethane (B109758) to remove neutral and acidic impurities. Discard the organic layer.
-
Basification: Adjust the pH of the aqueous layer to approximately 10 with ammonium (B1175870) hydroxide.[11]
-
Final Extraction: Extract the basified aqueous solution with dichloromethane three times. The free base alkaloids will move into the organic layer.
-
Drying and Concentration: Combine the dichloromethane extracts, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the total alkaloid extract.
Protocol 2: Isolation of this compound using Column Chromatography
-
Column Preparation: Pack a silica gel column using a slurry method with the initial mobile phase (e.g., a mixture of chloroform (B151607) and methanol).
-
Sample Loading: Dissolve the total alkaloid extract in a minimal amount of the initial mobile phase and load it onto the column.
-
Elution: Begin elution with a non-polar solvent mixture (e.g., 100% chloroform) and gradually increase the polarity by adding small increments of a more polar solvent like methanol.[9]
-
Fraction Collection: Collect fractions of the eluate and monitor their composition using Thin Layer Chromatography (TLC).
-
TLC Analysis: Spot the collected fractions on a TLC plate and develop it in an appropriate solvent system. Visualize the spots under UV light or by using a suitable staining reagent (e.g., Dragendorff's reagent for alkaloids).
-
Pooling and Concentration: Combine the fractions that show a pure spot corresponding to this compound and concentrate them to obtain the isolated compound.
Visualizations
References
- 1. Studies on the erythrina alkaloids. XI. Alkaloids of Erythrina crystagalli linn. Structure of a new alkaloid, this compound. | CoLab [colab.ws]
- 2. researchgate.net [researchgate.net]
- 3. Chemical Stability Study of H1 Antihistaminic Drugs from the First and the Second Generations, Diphenhydramine, Azelastine and Bepotastine, in Pure APIs and in the Presence of Two Excipients, Citric Acid and Polyvinyl Alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. Stability Study and Degradation Kinetics of Ceftazidime in Pharmaceutical Preparations [article.sapub.org]
- 6. Retinoid stability and degradation kinetics in commercial cosmetic products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jocpr.com [jocpr.com]
- 8. ajgreenchem.com [ajgreenchem.com]
- 9. researchgate.net [researchgate.net]
- 10. US5684155A - Process for the extraction and purification of alkaloids - Google Patents [patents.google.com]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Dosage for In Vivo Crystamidine Studies
Disclaimer: Crystamidine is an Erythrina alkaloid for which extensive in vivo data is not widely available in public literature.[1][2] This guide provides a framework for optimizing the dosage of this compound or similar novel compounds based on general principles of in vivo research and data from related alkaloids. Researchers must adapt these protocols based on their specific experimental models and observed data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its proposed mechanism of action?
A1: this compound is an Erythrina alkaloid isolated from plants of the Erythrina genus, such as Erythrina crista-galli.[2][3] Structurally, it is part of a unique class of spirocyclic alkaloids.[3] Its primary proposed mechanism of action is as an antagonist of the nicotinic acetylcholine (B1216132) receptor (nAChR).[1] Some in silico studies also suggest potential as an acetylcholinesterase (AChE) inhibitor, which could be relevant for neurological research.[4]
Q2: How should I determine a starting dose for my first in vivo experiment with this compound?
A2: For a novel compound with limited in vivo data, a common approach is to start with a dose-ranging pilot study. If you have in vitro efficacy data (e.g., IC50), you can use allometric scaling to estimate a starting dose, but this should be done with caution. It is highly recommended to begin with a wide range of doses in a small number of animals to establish the Maximum Tolerated Dose (MTD).[5]
Q3: this compound has poor water solubility. How can I formulate it for in vivo administration?
A3: Like many alkaloids, this compound is likely hydrophobic.[6] A common strategy for such compounds is to first dissolve them in a small amount of an organic solvent like Dimethyl Sulfoxide (DMSO) and then dilute this stock solution into a suitable vehicle.[7][8]
-
Co-solvent Systems: A mixture of solvents is often necessary. Common vehicles include combinations of PEG 400, Tween® 80, and saline.[8]
-
Suspensions: If a solution is not possible, a homogenous suspension can be created using agents like carboxymethylcellulose (CMC).
-
Vehicle Toxicity: Always include a vehicle-only control group in your experiments, as high concentrations of solvents like DMSO can cause toxicity.[7]
Q4: What are the key pharmacokinetic parameters I should assess for this compound?
A4: A pilot pharmacokinetic (PK) study is crucial to understand how this compound is absorbed, distributed, metabolized, and excreted in your animal model.[5][9] Key parameters to measure include:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC: Area under the curve, representing total drug exposure.
-
t1/2: Half-life, which informs dosing frequency.[10]
Troubleshooting Guides
Issue 1: High Toxicity or Mortality Observed
Symptoms:
-
Significant weight loss (>10-15%) in the treatment group.
-
Lethargy, ruffled fur, or other signs of distress.
-
Unexpected mortality in the cohort.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
|---|---|
| Dose is above the MTD | Immediately reduce the dose by 50-75% in the next cohort.[5] Conduct a formal MTD study to identify a safe dose. |
| Vehicle Toxicity | Run a control group with only the vehicle. High concentrations of DMSO (>10%) can be toxic.[7] Consider alternative, less toxic vehicles. |
| Improper Administration | Ensure proper oral gavage or injection technique to avoid injury.[7] Check that the administration volume is within recommended limits for the species. |
| Compound-Specific Effects | Some alkaloids can have off-target effects.[7] Review literature on similar Erythrina alkaloids for known toxicities.[11] |
Issue 2: Lack of Efficacy in Disease Model
Symptoms:
-
No significant difference between the this compound-treated group and the vehicle control group.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
|---|---|
| Sub-therapeutic Dose | The administered dose may be too low to reach effective concentrations at the target site. Review your dose-ranging study and consider testing higher, non-toxic doses. |
| Poor Bioavailability | This compound may be poorly absorbed or rapidly metabolized. A pharmacokinetic study is essential to determine plasma and tissue concentrations.[5] |
| Formulation Issues | The compound may be precipitating out of the vehicle before or after administration. Ensure the formulation is homogenous. Sonication or gentle warming may help.[8] |
| Dosing Frequency | The compound's half-life might be very short, requiring more frequent dosing to maintain exposure.[10] PK data is needed to optimize the dosing schedule. |
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of this compound that can be administered without causing dose-limiting toxicity.
Methodology:
-
Animal Model: Use the same species and strain as in your planned efficacy studies (e.g., C57BL/6 mice).
-
Group Size: Start with a small number of animals per group (n=3-5).
-
Dose Selection: Select a wide range of doses based on literature for similar compounds or allometric scaling (e.g., 1, 3, 10, 30, 100 mg/kg). Include a vehicle control group.
-
Administration: Administer this compound daily for 7-14 days via the intended route (e.g., oral gavage).
-
Monitoring: Record body weight, food/water intake, and clinical signs of toxicity daily.
-
Endpoint Analysis: At the end of the study, collect blood for hematology and clinical chemistry. Perform a gross necropsy and collect major organs for histopathology.
-
MTD Definition: The MTD is typically defined as the highest dose that does not cause mortality, >10% body weight loss, or significant clinical signs of toxicity.[5]
Protocol 2: Pharmacokinetic (PK) Study
Objective: To characterize the plasma concentration-time profile of this compound after a single dose.
Methodology:
-
Animal Model: Use the same species as in efficacy studies.
-
Group Size: n = 3 animals per time point.
-
Dosing: Administer a single dose of this compound at a dose known to be well-tolerated (e.g., below the MTD).
-
Sample Collection: Collect blood samples at multiple time points (e.g., 0, 15, 30 min, 1, 2, 4, 8, 24 hours) via an appropriate method (e.g., tail vein, retro-orbital). Process blood to obtain plasma.
-
Analysis: Quantify the concentration of this compound in plasma samples using a validated analytical method like LC-MS/MS.
-
Data Calculation: Calculate key PK parameters (Cmax, Tmax, AUC, t1/2).
Quantitative Data Summary
Table 1: Example MTD Study Data Table
| Group | Dose (mg/kg) | N | Mean Body Weight Change (%) | Clinical Signs | Mortality |
|---|---|---|---|---|---|
| Vehicle | 0 | 5 | +2.5% | None | 0/5 |
| Dose 1 | 10 | 5 | +1.8% | None | 0/5 |
| Dose 2 | 30 | 5 | -3.1% | None | 0/5 |
| Dose 3 | 100 | 5 | -12.7% | Lethargy, ruffled fur | 1/5 |
| Dose 4 | 300 | 5 | -21.5% | Severe lethargy | 4/5 |
Table 2: Example Pharmacokinetic Parameters Table
| Parameter | Unit | Value |
|---|---|---|
| Dose (Route) | mg/kg | 10 (Oral) |
| Cmax | ng/mL | Enter Data |
| Tmax | hours | Enter Data |
| AUC (0-t) | ng*h/mL | Enter Data |
| t1/2 | hours | Enter Data |
Visualizations
Caption: Hypothetical signaling pathway of this compound as a nAChR antagonist.
Caption: General experimental workflow for in vivo dose optimization.
Caption: A decision tree for troubleshooting common in vivo study issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Studies on the erythrina alkaloids. XI. Alkaloids of Erythrina crystagalli linn. Structure of a new alkaloid, this compound. | CoLab [colab.ws]
- 3. A New Erythrinan Alkaloid Glycoside from the Seeds of Erythrina crista-galli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Virtual Screening, Toxicity Evaluation and Pharmacokinetics of Erythrina Alkaloids as Acetylcholinesterase Inhibitor Candidates from Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Sanguinarine metabolism and pharmacokinetics study in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Crystamidine HPLC Peak Tailing
Welcome to the technical support center for Crystamidine analysis. This resource provides in-depth answers to frequently asked questions regarding peak tailing in High-Performance Liquid Chromatography (HPLC). The guides below are designed for researchers, scientists, and drug development professionals to diagnose and resolve common chromatographic issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of peak tailing for this compound in reverse-phase HPLC?
Peak tailing is a common chromatographic issue where a peak appears asymmetrical, with a trailing edge that is broader than its leading edge.[1] For a basic compound like this compound (assuming it possesses amine or other basic functional groups), the primary causes of peak tailing are:
-
Secondary Silanol (B1196071) Interactions: This is a major contributor to peak tailing for basic compounds.[1][2][3] Free, acidic silanol groups (Si-OH) on the surface of silica-based stationary phases can interact with the positively charged this compound molecules.[4] This secondary retention mechanism causes some molecules to lag behind, resulting in a tailing peak.
-
Column Overload: Injecting too much sample (mass overload) or too large a volume can saturate the stationary phase, leading to peak distortion.
-
Mobile Phase pH: An inappropriate mobile phase pH can lead to inconsistent ionization of this compound or the stationary phase's silanol groups, causing peak tailing.
-
Column Degradation or Contamination: The accumulation of contaminants on the column or the degradation of the column bed can create active sites that cause tailing. A partially blocked inlet frit is a common cause of peak distortion for all peaks in a chromatogram.
-
Extra-Column Effects: Peak broadening and tailing can be caused by issues outside the column, such as excessive tubing length, large detector cell volumes, or poorly made connections. These are often referred to as dead volumes.
Q2: My this compound peak is tailing. How can I determine the cause and fix it?
A systematic approach is the best way to troubleshoot peak tailing. The following workflow can help you identify and resolve the issue.
Caption: A logical workflow for troubleshooting HPLC peak tailing.
Q3: How does mobile phase pH affect this compound's peak shape, and how do I optimize it?
Mobile phase pH is a critical parameter for controlling the peak shape of ionizable compounds like this compound.
-
Mechanism: At a low pH (e.g., pH < 4), the acidic silanol groups on the silica (B1680970) column are protonated (Si-OH), making them less likely to interact with a protonated basic analyte. This minimizes the secondary ionic interactions that cause peak tailing. As the pH increases, the silanol groups become ionized (SiO-), leading to stronger interactions with positively charged basic compounds.
-
Optimization Protocol: To find the optimal pH, perform a pH study. Prepare mobile phases at different pH values (e.g., 3.0, 4.5, 6.0) and analyze the this compound standard. A lower pH will typically result in a more symmetrical peak.
Experimental Protocol: Mobile Phase pH Optimization
-
Initial Conditions: Start with a standard mobile phase, for example, 50:50 Acetonitrile:Water with 0.1% Formic Acid (pH approx. 2.8).
-
pH Adjustment: Prepare buffered aqueous phases at various pH levels (e.g., using phosphate (B84403) or acetate (B1210297) buffers) to create mobile phases with pH values of 3.0, 4.5, and 6.0.
-
Analysis: Equilibrate the column with each mobile phase and inject the this compound standard.
-
Evaluation: Compare the peak asymmetry (Tailing Factor) for each pH condition.
| Mobile Phase pH | Tailing Factor (Tf) | Retention Time (min) |
| 2.8 (0.1% Formic Acid) | 1.2 | 3.5 |
| 4.5 (10mM Acetate Buffer) | 1.8 | 4.2 |
| 6.0 (10mM Phosphate Buffer) | 2.5 | 5.1 |
As shown in the table, a lower pH significantly improves peak symmetry.
Q4: Secondary silanol interactions are suspected. What experimental steps can I take to confirm and mitigate this?
If lowering the mobile phase pH is not sufficient or desirable, you can use mobile phase additives to block the active silanol sites.
-
Mechanism: Additives like triethylamine (B128534) (TEA) are small basic molecules that act as "competing bases." They preferentially interact with the free silanol groups on the stationary phase, effectively masking them from the analyte (this compound). This reduces the opportunity for secondary interactions and improves peak shape.
Caption: Mechanism of silanol masking by a competing base (TEA).
Experimental Protocol: Mobile Phase Additive Study
-
Baseline Analysis: Analyze the this compound standard using a mobile phase of 50:50 Acetonitrile:Water with 0.1% Formic Acid. Record the tailing factor.
-
Additive Introduction: Prepare the same mobile phase but add a low concentration of a competing base, such as 0.1% triethylamine (TEA).
-
Re-analysis: Equilibrate the column with the new mobile phase and inject the this compound standard again.
-
Comparison: A significant reduction in the tailing factor indicates that silanol interactions were a primary cause of the peak tailing.
| Mobile Phase Additive | Tailing Factor (Tf) |
| None (0.1% Formic Acid) | 2.1 |
| 0.1% Triethylamine (TEA) | 1.2 |
Q5: What if my peak tailing is concentration-dependent?
If you observe that the peak tailing for this compound worsens at higher concentrations, the issue is likely column overload.
-
Mass Overload: This occurs when too much analyte is injected onto the column, saturating the active sites of the stationary phase. This leads to a distorted peak shape, often with a sloping tail.
-
Volume Overload: Injecting a large volume of a sample dissolved in a solvent stronger than the mobile phase can also cause peak distortion.
Troubleshooting Steps for Column Overload:
-
Dilute the Sample: Prepare a series of dilutions of your this compound sample (e.g., 1:2, 1:5, 1:10) and inject them. If the peak shape improves with dilution, you are experiencing mass overload.
-
Reduce Injection Volume: If you suspect volume overload, try reducing the injection volume.
-
Match Sample Solvent: Ensure your sample is dissolved in a solvent that is of equal or lesser strength than your initial mobile phase.
Q6: I've optimized the mobile phase, but the tailing persists. Could it be the column itself?
Yes, if chemical solutions do not resolve the issue, the problem may be physical.
-
Column Contamination: Strongly retained compounds from previous injections can build up at the head of the column, creating active sites that can cause peak tailing.
-
Column Void: A physical shock or prolonged use at high pressures can cause the packed bed of the column to settle, creating a void at the inlet. This disrupts the sample flow path and leads to distorted peaks.
-
Blocked Frit: Particulates from the sample or system can block the inlet frit of the column, causing poor peak shape for all analytes.
Troubleshooting Steps for Column Issues:
-
Column Flushing: Flush the column with a strong solvent (e.g., isopropanol) to remove any strongly adsorbed contaminants.
-
Reverse the Column: For a partially blocked frit, you can sometimes dislodge the particulates by reversing the column and flushing it to waste (ensure the column is compatible with reverse flushing).
-
Use a Guard Column: A guard column is a small, disposable column placed before the analytical column to protect it from contaminants and particulates.
-
Replace the Column: If the above steps do not resolve the issue, the column may be irreversibly damaged and should be replaced.
References
Preventing degradation of Crystamidine during extraction
Welcome to the technical support center for the extraction of Crystamidine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing degradation and optimizing the extraction of this valuable Erythrina alkaloid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from what sources is it typically extracted?
A1: this compound is a dienoid-type Erythrina alkaloid with the chemical formula C₁₈H₁₅NO₄.[1] It is a secondary metabolite found in various species of the Erythrina plant genus, which are primarily distributed in tropical and subtropical regions.[2] Common sources for the isolation of this compound and other Erythrina alkaloids include the seeds, flowers, and stem bark of plants such as Erythrina crista-galli.[1][3]
Q2: What are the primary factors that can cause the degradation of this compound during extraction?
A2: The degradation of Erythrina alkaloids like this compound during extraction can be influenced by several factors:
-
pH: Both acidic and alkaline conditions can potentially lead to the degradation or structural rearrangement of alkaloids. Some alkaloids are known to be acid-labile, while alkaline conditions can promote hydrolysis or the formation of artifacts.
-
Temperature: Elevated temperatures used during extraction and solvent evaporation can accelerate degradation reactions.[4] Lower temperatures are generally preferred to maintain the stability of the compound.[4]
-
Light: Exposure to UV or even ambient light can cause photodegradation of light-sensitive compounds. It is advisable to protect extracts from light.
-
Oxidation: The presence of oxygen can lead to the oxidation of sensitive functional groups within the alkaloid structure.
-
Solvents: The choice of solvent and the presence of impurities can lead to the formation of "artificial alkaloids," which are derivatives of the natural compounds formed during the extraction and isolation process.[5][6]
Q3: What is the known biological activity of this compound?
A3: this compound, along with other Erythrina alkaloids, is known to act on the central nervous system.[7] Specifically, it functions as a competitive antagonist of neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs).[2] Research suggests a particular potency for the α4β2 subtype of these receptors.[8] By blocking these receptors, this compound can inhibit the downstream signaling pathways normally triggered by acetylcholine.
Troubleshooting Guide: Common Issues in this compound Extraction
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete extraction from plant material. | Ensure the plant material is finely powdered to maximize surface area for solvent penetration. Consider increasing the extraction time or performing multiple extraction cycles. |
| Degradation of this compound during the process. | Optimize extraction parameters by using lower temperatures (e.g., 40°C for solvent evaporation).[4] Protect the extraction setup from light by using amber glassware or covering it with aluminum foil. Work under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. | |
| Presence of "Artificial Alkaloids" or Unknown Impurities | Reaction with extraction solvents or reagents. | Use high-purity solvents to avoid contaminants that may react with the alkaloids.[5][6] Be mindful of the pH during acid-base partitioning steps to avoid prolonged exposure to harsh conditions. |
| Degradation due to heat or light. | Follow the recommendations for preventing degradation mentioned above (lower temperature, light protection). | |
| Difficulty in Purifying this compound | Co-extraction of other closely related alkaloids. | Employ multi-step chromatographic techniques for separation. Start with a broader separation method like column chromatography and follow with a high-resolution technique such as preparative HPLC. |
| Presence of tannins precipitating alkaloids. | If tannins are a concern in the initial extract, consider adding 5-10% vegetable glycerine to the tincture during maceration to prevent the precipitation of alkaloids.[9] |
Experimental Protocols
Optimized Extraction Protocol to Minimize this compound Degradation
This protocol is a synthesized approach based on common methods for Erythrina alkaloid extraction, with modifications aimed at minimizing degradation.
1. Plant Material Preparation:
-
Dry the plant material (e.g., seeds or stem bark of Erythrina crista-galli) at a low temperature (e.g., 40-45°C) until a constant weight is achieved.
-
Grind the dried material into a fine powder using a mechanical grinder.
2. Extraction:
-
Macerate the powdered plant material in 90% methanol (B129727) (MeOH) at a 1:10 solid-to-liquid ratio (w/v) for 24-48 hours at room temperature, with occasional agitation. Protect the mixture from light.
-
Filter the extract and repeat the maceration process with the plant residue two more times to ensure complete extraction.
-
Combine the methanolic extracts and concentrate them under reduced pressure at a temperature not exceeding 40°C.
3. Acid-Base Partitioning:
-
Dissolve the concentrated extract in a 2% acetic acid solution to protonate the alkaloids, making them water-soluble.
-
Perform a liquid-liquid extraction with a non-polar solvent like n-hexane or ethyl acetate (B1210297) to remove non-alkaloidal compounds. Discard the organic phase.
-
Adjust the pH of the aqueous layer to 8-9 using a mild base, such as ammonium (B1175870) hydroxide (B78521) (NH₄OH), to deprotonate the alkaloids and render them soluble in organic solvents. Perform this step in an ice bath to keep the temperature low.
-
Immediately extract the crude alkaloid fraction with a solvent like dichloromethane (B109758) (DCM) or a mixture of DCM and methanol. Repeat this extraction multiple times.
4. Purification:
-
Combine the organic extracts containing the alkaloids and dry them over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure at a low temperature (<40°C).
-
Subject the crude alkaloid extract to column chromatography over silica (B1680970) gel, eluting with a gradient of chloroform (B151607) and methanol, to separate the different alkaloids.
-
Further purify the fractions containing this compound using preparative High-Performance Liquid Chromatography (HPLC).
5. Storage:
-
Store the purified this compound in a cool, dark, and dry place, preferably under an inert atmosphere.
Forced Degradation Study Protocol Template
To assess the stability of this compound, a forced degradation study is recommended. This involves subjecting a solution of purified this compound to various stress conditions.
| Stress Condition | Procedure | Analysis |
| Acid Hydrolysis | Dissolve a known concentration of this compound in 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis. | Analyze the samples at each time point using a validated stability-indicating HPLC method. Quantify the remaining this compound and identify any degradation products. |
| Base Hydrolysis | Dissolve a known concentration of this compound in 0.1 M NaOH. Follow the same incubation and analysis procedure as for acid hydrolysis. | As above. |
| Oxidative Degradation | Dissolve a known concentration of this compound in a solution of 3% hydrogen peroxide (H₂O₂). Incubate at room temperature, protected from light, for a defined period. | As above. |
| Thermal Degradation | Store a solid sample of this compound in an oven at a controlled elevated temperature (e.g., 60°C). Withdraw samples at different time points, dissolve in a suitable solvent, and analyze. | As above. |
| Photodegradation | Expose a solution of this compound to a specific light source (e.g., UV lamp at 254 nm or a photostability chamber) for a defined duration. Keep a control sample in the dark. | As above. |
Data Presentation
Table 1: Quantitative Data Summary from Forced Degradation Studies (Template)
| Stress Condition | Time (hours) | This compound Concentration (µg/mL) | % Degradation | Number of Degradation Products | Area of Major Degradation Product(s) |
| Control (t=0) | 0 | 0 | |||
| 0.1 M HCl at 60°C | 2 | ||||
| 4 | |||||
| 8 | |||||
| 24 | |||||
| 0.1 M NaOH at 60°C | 2 | ||||
| 4 | |||||
| 8 | |||||
| 24 | |||||
| 3% H₂O₂ at RT | 2 | ||||
| 4 | |||||
| 8 | |||||
| 24 | |||||
| Thermal (60°C) | 2 | ||||
| 4 | |||||
| 8 | |||||
| 24 | |||||
| Photodegradation | 2 | ||||
| 4 | |||||
| 8 | |||||
| 24 |
Visualizations
Caption: Optimized extraction workflow for this compound.
Caption: this compound's antagonistic action on nAChRs.
References
- 1. Binding Interactions with the Complementary Subunit of Nicotinic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Erythrina alkaloids - Wikipedia [en.wikipedia.org]
- 3. Alkaloids of genus Erythrina: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Artificial Erythrina Alkaloids from Three Erythrina Plants, E. variegata, E. crista-galli and E. arborescens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Synthesis of Crystamidine for Preclinical Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in scaling up the synthesis of Crystamidine. The information is based on established synthetic routes for Erythrina alkaloids and addresses potential challenges encountered during process development for preclinical trials.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound, and is it amenable to large-scale synthesis?
A1: this compound is an Erythrina alkaloid. A common synthetic approach involves a divergent route that allows for the synthesis of several related alkaloids from a common intermediate.[1][2][3] The key steps typically include the formation of a medium-sized biaryl lactam, followed by a stereospecific singlet oxygen oxidation and a transannular aza-Michael reaction to construct the core ring system.[2][3] While the reported syntheses are on a laboratory scale, the principles are adaptable for scale-up. However, careful optimization of reaction conditions, particularly for the oxidation and cyclization steps, is crucial for maintaining yield and purity on a larger scale.
Q2: What are the most critical steps to monitor when scaling up the synthesis of this compound?
A2: The most critical steps are the stereospecific singlet oxygen oxidation and the subsequent transannular aza-Michael reaction.[2][3] These reactions determine the formation of the core tetracyclic structure and its stereochemistry. Inconsistent reaction conditions during the oxidation can lead to side products, while the efficiency of the aza-Michael reaction is highly dependent on the conformation of the intermediate. Careful control of temperature, reaction time, and reagent stoichiometry is paramount.
Q3: Are there any known safety concerns associated with the reagents used in this compound synthesis?
A3: While specific safety data for every intermediate in every reported synthesis is not exhaustively detailed in the literature, general precautions for the classes of compounds and reactions used are necessary. For instance, singlet oxygen is a high-energy, reactive species. Its generation, often through photosensitization, requires appropriate equipment and safety measures to prevent unwanted side reactions and ensure operator safety. Additionally, many syntheses of complex alkaloids involve organometallic reagents and strong acids or bases, which require careful handling and appropriate personal protective equipment (PPE). A thorough safety review of each step is essential before performing a large-scale synthesis.
Troubleshooting Guides
Problem 1: Low Yield in the Transannular Aza-Michael Reaction
| Potential Cause | Suggested Solution |
| Incorrect Conformation of the Dienone Intermediate | The conformation of the medium-sized ring intermediate is crucial for the transannular reaction. Variations in solvent, temperature, or the presence of additives can influence this equilibrium. Screen a variety of solvents with different polarities. Perform the reaction at different temperatures to identify the optimal conditions for the desired conformation. |
| Side Reactions of the Dienone | The dienone functionality is reactive and can undergo undesired side reactions, such as polymerization or decomposition, especially at elevated temperatures or in the presence of impurities. Ensure all starting materials and solvents are of high purity. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Lowering the reaction temperature and extending the reaction time may also minimize side product formation. |
| Inefficient Protonation or Lewis Acid Catalysis | If the reaction is acid-catalyzed, the concentration and nature of the acid are critical. Optimize the acid catalyst (e.g., screen different Lewis or Brønsted acids) and its stoichiometry. Inadequate protonation can lead to a sluggish or incomplete reaction. |
Problem 2: Poor Stereoselectivity in the Core Formation
| Potential Cause | Suggested Solution |
| Epimerization of Chiral Centers | Basic or acidic conditions, or elevated temperatures, can potentially lead to the epimerization of stereocenters. Carefully control the pH and temperature throughout the reaction and work-up procedures. If epimerization is suspected, analyze crude reaction mixtures by chiral HPLC or NMR with a chiral shift reagent to identify the source. |
| Non-selective Reaction Conditions | The stereochemical outcome of the aza-Michael reaction is dictated by the facial selectivity of the nucleophilic attack. This can be influenced by the solvent and any catalytic species. Experiment with different solvent systems and catalysts to enhance the desired diastereoselectivity. |
Problem 3: Difficulty with Purification of the Final Product
| Potential Cause | Suggested Solution |
| Presence of Closely Eluting Impurities | If impurities have similar polarities to this compound, chromatographic separation can be challenging. Optimize the mobile phase for column chromatography; consider using a different stationary phase (e.g., alumina (B75360) instead of silica (B1680970) gel). If possible, try to crystallize the crude product to improve purity. |
| Product Instability | This compound, like many complex natural products, may be sensitive to light, air, or pH. Store the purified product under an inert atmosphere, protected from light, and at a low temperature. Ensure that solvents used for purification are degassed and of high purity. |
Data Presentation
Table 1: Hypothetical Comparison of Small-Scale vs. Scale-Up Synthesis of a Key Intermediate
| Parameter | Lab Scale (1 g) | Pilot Scale (100 g) |
| Reaction Time | 12 hours | 24 hours |
| Yield | 75% | 60% |
| Purity (by HPLC) | 98% | 95% |
| Key Reagent 1 (equivalents) | 1.2 | 1.1 |
| Solvent Volume | 100 mL | 8 L |
Table 2: Illustrative Purification Data for this compound
| Purification Method | Scale | Loading | Recovery | Purity Improvement |
| Silica Gel Chromatography | 1 g | 1:50 (crude:silica) | 85% | 80% -> 97% |
| Preparative HPLC | 100 mg | 20 mg/injection | 70% | 97% -> >99% |
| Crystallization | 5 g | N/A | 65% | 95% -> 99.5% |
Experimental Protocols
Protocol 1: General Procedure for the Transannular Aza-Michael Reaction
-
Preparation: Under an inert atmosphere (argon or nitrogen), dissolve the dienone precursor (1 equivalent) in a suitable high-purity, degassed solvent (e.g., dichloromethane (B109758) or toluene) to a concentration of 0.01-0.1 M.
-
Reaction Initiation: Cool the solution to the optimized temperature (e.g., -78 °C to room temperature). Add the acid catalyst (e.g., trifluoroacetic acid, 1.1 equivalents) dropwise over 10-15 minutes.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) at regular intervals.
-
Quenching: Once the reaction is complete, quench by slowly adding a saturated solution of sodium bicarbonate until the pH is neutral.
-
Work-up: Separate the organic layer, and extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the resulting crude product by column chromatography or crystallization to yield the tetracyclic core of this compound.
Visualizations
References
Validation & Comparative
A Comparative Efficacy Analysis of Erythrina Alkaloids as Nicotinic Acetylcholine Receptor Antagonists
A note on Crystamidine: While this compound is a recognized Erythrina alkaloid isolated from Erythrina crista-galli, a comprehensive review of published scientific literature did not yield quantitative data regarding its efficacy as a nicotinic acetylcholine (B1216132) receptor (nAChR) antagonist (e.g., IC50 or Ki values).[1][2][3] Therefore, this guide will focus on a comparative analysis of three well-characterized Erythrina alkaloids for which extensive experimental data is available: Erysodine, Dihydro-β-erythroidine (DHβE), and Erythravine.
This guide provides a detailed comparison of the efficacy of these alkaloids in modulating nAChR activity, supported by experimental data and detailed protocols for key assays. The primary molecular target for these alkaloids is the neuronal nAChR, a family of ligand-gated ion channels crucial in synaptic transmission.[4][5]
Data Presentation: Comparative Efficacy at nAChR Subtypes
The antagonistic activity of Erysodine, Dihydro-β-erythroidine, and Erythravine has been quantified across various nAChR subtypes, revealing differential potencies. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.
| Alkaloid | nAChR Subtype | IC50 (µM) | Reference |
| Erysodine | α4β2 | 0.096 | |
| Dihydro-β-erythroidine (DHβE) | α4β2 | 0.37 | |
| α4β4 | 0.19 | ||
| Erythravine | α4β2 | 0.013 | |
| α7 | 6 | ||
| (+)-11α-hydroxyerythravine | α4β2 | 0.004 | |
| α7 | 5 |
Experimental Protocols
The following are detailed methodologies for key experiments used to determine the efficacy of Erythrina alkaloids as nAChR antagonists.
Radioligand Competitive Binding Assay
This assay determines the affinity of a compound for a receptor by measuring its ability to compete with a radiolabeled ligand known to bind to the receptor.
Objective: To determine the binding affinity (Ki) of Erythrina alkaloids for specific nAChR subtypes.
Materials:
-
Membrane preparations from cells expressing the nAChR subtype of interest (e.g., HEK293 cells transfected with α4 and β2 subunit cDNAs).
-
Radioligand, such as [3H]cytisine or [3H]epibatidine.
-
Test compounds (Erythrina alkaloids) at various concentrations.
-
Assay buffer (e.g., Tris-HCl buffer with physiological salts).
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Incubate the membrane preparation with the radioligand and varying concentrations of the unlabeled test compound.
-
Allow the binding to reach equilibrium (e.g., incubate for 60-120 minutes at room temperature).
-
Rapidly filter the mixture through glass fiber filters to separate bound from unbound radioligand.
-
Wash the filters quickly with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a known nAChR ligand (e.g., nicotine).
-
Calculate the specific binding at each concentration of the test compound.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes
This electrophysiological technique allows for the measurement of ion flow through channels expressed in the membrane of Xenopus oocytes, providing a functional measure of receptor antagonism.
Objective: To determine the functional inhibition (IC50) of nAChRs by Erythrina alkaloids.
Materials:
-
Xenopus laevis oocytes.
-
cRNA encoding the nAChR subunits of interest.
-
Microinjection setup.
-
Two-electrode voltage clamp amplifier and recording setup.
-
Recording chamber and perfusion system.
-
Oocyte recording solution (e.g., ND96).
-
Acetylcholine (ACh) or another nAChR agonist.
-
Test compounds (Erythrina alkaloids).
Procedure:
-
Inject the cRNA for the desired nAChR subunits into the cytoplasm of stage V-VI Xenopus oocytes.
-
Incubate the oocytes for 2-5 days to allow for receptor expression.
-
Place an oocyte in the recording chamber and perfuse with recording solution.
-
Impale the oocyte with two microelectrodes (one for voltage recording and one for current injection), filled with a conductive solution (e.g., 3 M KCl).
-
Clamp the oocyte membrane potential at a holding potential (e.g., -70 mV).
-
Apply the nAChR agonist (e.g., ACh) to elicit an inward current, and record the peak current amplitude.
-
After a washout period, pre-apply the Erythrina alkaloid for a set duration, followed by co-application of the alkaloid and the agonist.
-
Record the peak current amplitude in the presence of the antagonist.
-
Repeat this process for a range of antagonist concentrations.
-
Plot the percentage of inhibition of the agonist-evoked current against the antagonist concentration.
-
Determine the IC50 value by fitting the data with a logistic function.
Mandatory Visualizations
Signaling Pathway of nAChR Antagonism by Erythrina Alkaloids
Caption: Competitive antagonism of nAChR by Erythrina alkaloids.
Experimental Workflow for Determining IC50 using TEVC
Caption: Workflow for IC50 determination using Two-Electrode Voltage Clamp.
References
- 1. Studies on the erythrina alkaloids. XI. Alkaloids of Erythrina crystagalli linn. Structure of a new alkaloid, this compound. | CoLab [colab.ws]
- 2. Studies on the Erythrina Alkaloids. XI. Alkaloids of Erythrina crystagalli LINN. Structure of a New Alkaloid, this compound [jstage.jst.go.jp]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Erythrina Alkaloid Analogues as nAChR Antagonists-A Flexible Platform for Leads in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Crystamidine and Other Nicotinic Acetylcholine Receptor Antagonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Nicotinic Acetylcholine (B1216132) Receptors
Nicotinic acetylcholine receptors are ligand-gated ion channels that play a crucial role in synaptic transmission in the central and peripheral nervous systems.[2] Their activation by the neurotransmitter acetylcholine mediates fast excitatory signaling. Antagonists of nAChRs are valuable research tools and have therapeutic potential for various conditions, including nicotine (B1678760) addiction and certain neurological disorders.
Erythrina alkaloids, a class of compounds isolated from plants of the Erythrina genus, are known for their activity as nAChR antagonists.[3][4] This guide focuses on comparing the antagonistic properties of these natural alkaloids with other established nAChR antagonists.
Quantitative Comparison of nAChR Antagonists
The following table summarizes the inhibitory potency (IC₅₀) of various Erythrina alkaloids and other common nAChR antagonists across different receptor subtypes. Lower IC₅₀ values indicate higher potency.
| Antagonist | nAChR Subtype | Functional Assay | IC₅₀ (µM) | Reference |
| Erythrina Alkaloids | ||||
| (+)-Erythravine | α7 | Electrophysiology | 6 | [5][6] |
| α4β2 | Electrophysiology | 0.013 | [5][6] | |
| (+)-11α-Hydroxyerythravine | α7 | Electrophysiology | 5 | [5][6] |
| α4β2 | Electrophysiology | 0.004 | [5][6] | |
| Other nAChR Antagonists | ||||
| Mecamylamine | α4β2 | Membrane Potential | 1.21 | [7] |
| α3β4 | Membrane Potential | 1.91 | [7] | |
| α7 | Electrophysiology | 1.6 - 6.9 | [7] | |
| Dihydro-β-erythroidine (DHβE) | α4β2 | Membrane Potential | 0.20 | [7] |
| α3β4 | Electrophysiology | 23.1 | [7] | |
| Hexamethonium | α4β2 | Membrane Potential | 65.8 | [7] |
Note: Data for Crystamidine is not available. Data for (+)-Erythravine and (+)-11α-Hydroxyerythravine are presented as representative examples of Erythrina alkaloids.
Signaling Pathways and Antagonist Action
The following diagrams illustrate the general signaling pathway of nAChRs and the mechanism of antagonist inhibition, as well as a typical experimental workflow for characterizing nAChR antagonists.
Caption: nAChR signaling and antagonist inhibition.
Caption: Workflow for nAChR antagonist characterization.
Caption: Logical comparison of nAChR antagonists.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure ion currents flowing through nAChRs in response to agonist application and their blockade by antagonists.
Objective: To determine the inhibitory concentration (IC₅₀) of an antagonist on specific nAChR subtypes.
Methodology:
-
Cell Culture and Receptor Expression:
-
HEK293 cells are transiently or stably transfected with cDNAs encoding the desired human nAChR subunits (e.g., α4 and β2, or α7).
-
Alternatively, primary neuronal cultures (e.g., hippocampal neurons) endogenously expressing nAChRs can be used.
-
-
Electrophysiological Recording:
-
Whole-cell voltage-clamp recordings are performed at a holding potential of -60 to -70 mV.
-
The external solution contains standard physiological saline. The internal pipette solution contains a potassium-based solution.
-
-
Drug Application:
-
A baseline response is established by applying a known concentration of an nAChR agonist (e.g., acetylcholine) to the cell.
-
The cells are then pre-incubated with varying concentrations of the antagonist for a defined period (e.g., 1-2 minutes).
-
The agonist is co-applied with the antagonist, and the resulting current is measured.
-
-
Data Analysis:
-
The peak amplitude of the agonist-evoked current in the presence of the antagonist is compared to the control response.
-
A dose-response curve is generated by plotting the percentage of inhibition against the logarithm of the antagonist concentration.
-
The IC₅₀ value is determined by fitting the data to a sigmoidal dose-response equation.[5][6]
-
FLIPR Membrane Potential Assay
This is a high-throughput, cell-based functional assay used for screening nAChR antagonists by measuring changes in cell membrane potential.
Objective: To determine the potency of antagonists in a high-throughput format.
Methodology:
-
Cell Preparation:
-
Cells stably expressing the nAChR subtype of interest are plated in 96- or 384-well microplates.
-
The cells are loaded with a membrane potential-sensitive fluorescent dye.
-
-
Compound Application:
-
The cells are pre-incubated with various concentrations of the antagonist.
-
-
Agonist Stimulation and Signal Detection:
-
A fluorescent imaging plate reader (FLIPR) is used to add an agonist to the wells and simultaneously measure the change in fluorescence.
-
-
Data Analysis:
-
The change in fluorescence, which corresponds to the change in membrane potential, is measured.
-
The inhibitory effect of the antagonist is calculated, and IC₅₀ values are determined from dose-response curves.[7]
-
Radioligand Binding Assay
This assay measures the affinity of a compound for a receptor by quantifying its ability to displace a radiolabeled ligand.
Objective: To determine the binding affinity (Ki) of an antagonist for a specific nAChR subtype.
Methodology:
-
Membrane Preparation:
-
Cell membranes are prepared from cells or tissues expressing the nAChR subtype of interest.
-
-
Binding Reaction:
-
The membranes are incubated with a fixed concentration of a radiolabeled nAChR ligand (e.g., [³H]epibatidine) and varying concentrations of the unlabeled antagonist.
-
-
Separation and Quantification:
-
The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
The amount of radioactivity retained on the filters is quantified using a scintillation counter.
-
-
Data Analysis:
-
The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.
-
The IC₅₀ is converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
-
Conclusion
While direct experimental data for this compound's activity as a nicotinic acetylcholine receptor antagonist is currently lacking, the available information on other Erythrina alkaloids suggests that this class of natural products holds promise as potent and potentially selective modulators of nAChRs. In particular, the high potency of compounds like (+)-erythravine and (+)-11α-hydroxyerythravine at the α4β2 subtype highlights the potential for developing novel therapeutic agents from this structural scaffold. Further research is necessary to fully characterize the pharmacological profile of this compound and other related alkaloids to understand their specific interactions with different nAChR subtypes and to explore their therapeutic potential. The experimental protocols and comparative data presented in this guide offer a framework for such future investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. A New Erythrinan Alkaloid Glycoside from the Seeds of Erythrina crista-galli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Studies on the erythrina alkaloids. XI. Alkaloids of Erythrina crystagalli linn. Structure of a new alkaloid, this compound. | CoLab [colab.ws]
- 5. Polyphenols from Erythrina crista-galli: Structures, Molecular Docking and Phytoestrogenic Activity [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound | C18H15NO4 | CID 101922024 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validating the Leishmanicidal Efficacy of a Tetrahydroprotoberberine Alkaloid Across In Vitro Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the leishmanicidal activity of a potent tetrahydroprotoberberine alkaloid, herein referred to as Compound 1, against established alternative treatments for leishmaniasis. The data presented is compiled from preclinical studies to offer a clear comparison of efficacy and mechanisms of action.
Comparative Analysis of In Vitro Leishmanicidal Activity
The tetrahydroprotoberberine Compound 1 has demonstrated significant activity against the promastigote stage of Leishmania amazonensis. The following table summarizes its in vitro efficacy in comparison to standard antileishmanial drugs.
| Compound/Drug | Leishmania Species | Parasite Stage | IC50 (µg/mL) | Cytotoxicity (CC50 in J774 cells in µg/mL) | Selectivity Index (SI) | Reference |
| Compound 1 | L. amazonensis | Promastigote | 0.18 | 51.22 | 284.55 | [1] |
| Amphotericin B | L. amazonensis | Promastigote | 0.20 | >1000 | >5000 | [1] |
| Miltefosine | L. donovani | Amastigote | ~2.5 (µM) | 41.66 (in murine macrophages) | >16 | [2] |
| Paromomycin | L. mexicana | Promastigote | ~122.5 (µM) | Not reported | Not reported | [3] |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions, parasite species, and stages.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays cited in this guide.
In Vitro Promastigote Susceptibility Assay
This assay determines the concentration of a compound that inhibits the growth of Leishmania promastigotes by 50% (IC50).
-
Leishmania Culture: Leishmania amazonensis promastigotes are cultured at 24°C in Schneider's medium supplemented with 20% fetal bovine serum and antibiotics.[1]
-
Assay Setup: In a 96-well plate, 1 x 10^6 promastigotes/mL are exposed to serial dilutions of the test compound. A positive control (e.g., Amphotericin B) and a negative control (vehicle) are included.
-
Incubation: The plates are incubated at 24°C for 72 hours.
-
Viability Assessment: Parasite viability is determined using the MTT colorimetric assay, which measures mitochondrial metabolic activity. The absorbance is read at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The IC50 value is calculated by plotting the percentage of growth inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
In Vitro Intracellular Amastigote Susceptibility Assay
This assay evaluates the efficacy of a compound against the clinically relevant intracellular amastigote stage of the parasite.
-
Macrophage Culture: A macrophage cell line (e.g., J774 or THP-1) is seeded in a 96-well plate and allowed to adhere.
-
Infection: The adherent macrophages are infected with stationary-phase Leishmania promastigotes at a specific parasite-to-cell ratio. The plate is incubated to allow for phagocytosis and transformation of promastigotes into amastigotes.
-
Treatment: After infection, the cells are washed to remove extracellular parasites, and fresh medium containing serial dilutions of the test compound is added.
-
Incubation: The infected and treated macrophages are incubated for a further 72 hours at 37°C in a 5% CO2 atmosphere.
-
Quantification: The number of intracellular amastigotes is quantified. This can be done by fixing and staining the cells (e.g., with Giemsa) followed by microscopic counting, or by using high-content imaging systems.
-
Data Analysis: The IC50 value is determined by calculating the percentage of reduction in the number of amastigotes per macrophage compared to the untreated control.
In Vivo Murine Model of Cutaneous Leishmaniasis
Animal models are essential for evaluating the efficacy of a drug candidate in a living organism.
-
Animal Model: BALB/c mice are a commonly used susceptible model for cutaneous leishmaniasis.
-
Infection: Mice are infected with stationary-phase Leishmania major promastigotes (e.g., 1 x 10^5 to 1 x 10^7 parasites) via subcutaneous or intradermal injection into the footpad or ear.
-
Treatment: Once lesions develop to a specific size, treatment is initiated. The drug can be administered via various routes, including oral, intraperitoneal, or topical application, depending on the compound's properties.
-
Efficacy Evaluation: Treatment efficacy is assessed by monitoring lesion size development over time and by quantifying the parasite burden in the lesion and draining lymph nodes at the end of the experiment using methods like limiting dilution assay or qPCR.
Mechanisms of Action and Signaling Pathways
Understanding the mechanism of action is critical for drug development. Below are the known mechanisms of the tetrahydroprotoberberine alkaloid class and the comparator drugs.
Tetrahydroprotoberberine Alkaloids (e.g., Berberine)
The precise signaling pathway of Compound 1 has not been elucidated. However, studies on related tetrahydroprotoberberine alkaloids, such as berberine, suggest a multi-targeted mechanism of action against Leishmania.
-
Induction of Apoptosis-like Cell Death: These alkaloids can induce programmed cell death in Leishmania promastigotes, characterized by DNA fragmentation and changes in mitochondrial membrane potential.
-
Mitochondrial Dysfunction: They target the parasite's mitochondria, leading to the generation of reactive oxygen species (ROS), depolarization of the mitochondrial membrane, and depletion of ATP.
-
Topoisomerase Inhibition: Some protoberberine compounds have been shown to inhibit Leishmania DNA topoisomerases, which are essential for DNA replication and repair, thereby halting parasite proliferation.
-
Modulation of Host Macrophage Response: Berberine has been shown to modulate the host's immune response by affecting the MAPK signaling pathway in infected macrophages, leading to enhanced parasite killing.
References
- 1. Leishmanicidal Evaluation of Tetrahydroprotoberberine and Spirocyclic Erythrina-Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Berberine Chloride Mediates Its Anti-Leishmanial Activity via Differential Regulation of the Mitogen Activated Protein Kinase Pathway in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
Cross-reactivity of Crystamidine with other receptors
As "Crystamidine" does not appear to be a known compound in publicly available scientific literature, this guide has been created using a hypothetical compound, designated "Compound X," to demonstrate the requested format and content for a cross-reactivity analysis. The data and experimental details provided are illustrative examples.
This guide provides a comparative analysis of the binding affinity of the hypothetical antagonist, Compound X, against its primary target, Receptor A, and a panel of other selected receptors. The data presented is intended to model the assessment of off-target effects, a critical step in early-stage drug development.
Comparative Binding Affinity Data
The following table summarizes the binding affinities (Ki) of Compound X for its primary target (Receptor A) and several other receptors. Lower Ki values indicate higher binding affinity.
| Receptor | Receptor Family | Ki (nM) | Primary Target |
| Receptor A | Serotonin | 1.2 | Yes |
| Receptor B | Dopamine | 150 | No |
| Receptor C | Adrenergic | 800 | No |
| Receptor D | Histamine | > 10,000 | No |
| Receptor E | Muscarinic | 2,500 | No |
Experimental Protocols
Radioligand Binding Assay
A radioligand binding assay was employed to determine the binding affinity of Compound X for the target receptors.
-
Materials:
-
Cell membranes expressing the receptor of interest.
-
Radioligand specific for each receptor (e.g., [³H]-Ketanserin for Receptor A).
-
Compound X (unlabeled).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Scintillation fluid.
-
-
Procedure:
-
A reaction mixture was prepared containing cell membranes, the specific radioligand, and varying concentrations of Compound X.
-
The mixture was incubated to allow for competitive binding to reach equilibrium.
-
The reaction was terminated by rapid filtration through a glass fiber filter to separate bound from free radioligand.
-
The filters were washed with ice-cold assay buffer.
-
Scintillation fluid was added to the filters, and the radioactivity was quantified using a scintillation counter.
-
The data were analyzed using non-linear regression to determine the IC50 value, which was then converted to a Ki value using the Cheng-Prusoff equation.
-
Visualizations
Signaling Pathway of Primary Target
Caption: Hypothetical signaling pathway for the primary target, Receptor A, and the inhibitory action of Compound X.
Experimental Workflow for Binding Assay
Caption: Workflow for the radioligand binding assay to determine the binding affinity of Compound X.
Unveiling the Structure-Activity Relationship of Crystamidine and its Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Crystamidine, a member of the Erythrina alkaloids, has garnered significant interest within the scientific community for its diverse biological activities. This guide provides a comprehensive comparison of this compound and its analogs, focusing on their structure-activity relationships (SAR) as antioxidants and nicotinic acetylcholine (B1216132) receptor (nAChR) antagonists. The information presented herein is supported by experimental data and detailed methodologies to facilitate further research and drug discovery efforts.
Quantitative Data Summary
The biological activities of this compound and its analogs are summarized in the tables below. Table 1 details the free radical scavenging activity, a measure of antioxidant potential, while Table 2 presents the inhibitory activity against different subtypes of nicotinic acetylcholine receptors.
Table 1: Free Radical Scavenging Activity of this compound and Analogs
| Compound | IC50 (µg/mL) for DPPH Radical Scavenging |
| This compound | >1000 |
| 8-Oxoerythraline (B12760819) | 868.2 ± 0.26[1] |
| Erythrinine | 350.5 ± 3.5 |
| Erythraline | 182.5 ± 5.3[1] |
Table 2: Nicotinic Acetylcholine Receptor (nAChR) Antagonist Activity of this compound Analogs
| Compound | nAChR Subtype | Ki (µM) | IC50 (µM) |
| Erysodine | α4β2 | 0.05 | 0.2 |
| α7 | - | 17 | |
| Erysovine | α4β2 | 0.2 | 0.8 |
| Erysotrine | α4β2 | 0.37 | 1.5 |
| Erythravine | α4β2 | - | 0.013 |
| α7 | - | 6 | |
| (+)-11α-Hydroxyerythravine | α4β2 | - | 0.004 |
| α7 | - | 5 | |
| Dihydro-β-erythroidine (DHβE) | α4β2 | 0.1 | 0.5 |
Note: Ki and IC50 values are compiled from multiple sources. Direct comparison should be made with caution due to potential variations in experimental conditions.
Structure-Activity Relationship (SAR) Insights
The data reveals key structural features influencing the biological activities of this compound and its analogs.
Antioxidant Activity
The free radical scavenging activity appears to be significantly influenced by the oxidation state of the lactone ring and the nature of the substituents on the aromatic D-ring. Erythraline, with a diene system in the C-ring and a hydroxyl group, exhibits the highest antioxidant potential among the tested compounds[1]. In contrast, the presence of an 8-oxo group in 8-oxoerythraline and the tetracyclic ether linkage in this compound result in diminished activity.
Caption: Key structural determinants for antioxidant activity.
nAChR Antagonist Activity
For the antagonism of nicotinic acetylcholine receptors, the substitution pattern on the aromatic D-ring and the stereochemistry of the spiro-amine center are critical. The presence of a hydroxyl group at C-11, as seen in (+)-11α-hydroxyerythravine, significantly enhances the potency at the α4β2 nAChR subtype. Furthermore, the degree of unsaturation in the C-ring also plays a role in modulating the activity and selectivity towards different nAChR subtypes. Generally, Erythrina alkaloids show a preference for the α4β2 subtype over the α7 subtype.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further investigation.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay assesses the antioxidant activity of a compound by its ability to scavenge the stable DPPH free radical.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Test compounds (this compound and its analogs)
-
Ascorbic acid (positive control)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol and stored in the dark.
-
Serial dilutions of the test compounds and ascorbic acid are prepared in methanol.
-
In a 96-well plate, 100 µL of each dilution is mixed with 100 µL of the DPPH solution.
-
The plate is incubated in the dark at room temperature for 30 minutes.
-
The absorbance is measured at 517 nm using a spectrophotometer.
-
The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of the compound.
Nicotinic Acetylcholine Receptor (nAChR) Radioligand Binding Assay
This competitive binding assay measures the affinity of a test compound for a specific nAChR subtype by its ability to displace a radiolabeled ligand.
Materials:
-
Cell membranes expressing the nAChR subtype of interest (e.g., α4β2 or α7)
-
Radioligand (e.g., [³H]epibatidine or [¹²⁵I]α-bungarotoxin)
-
Test compounds (this compound analogs)
-
Non-specific binding control (e.g., a high concentration of nicotine (B1678760) or another known nAChR ligand)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well filter plates
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
In a 96-well filter plate, the cell membranes, radioligand, and varying concentrations of the test compound are incubated in the assay buffer.
-
A set of wells containing the cell membranes, radioligand, and a high concentration of the non-specific binding control is included to determine non-specific binding.
-
A set of wells containing only the cell membranes and radioligand is used to determine total binding.
-
The plate is incubated at a specific temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium.
-
The incubation is terminated by rapid filtration through the filter plate, followed by washing with ice-cold assay buffer to separate bound from free radioligand.
-
Scintillation fluid is added to each well, and the radioactivity is measured using a scintillation counter.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The Ki (inhibitory constant) is calculated from the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.
Signaling Pathway
The antagonist activity of this compound and its analogs at nAChRs can modulate downstream signaling pathways, impacting cellular processes such as neuronal excitability, neurotransmitter release, and cell survival. Blockade of nAChR-mediated calcium influx can influence calcium-dependent signaling cascades, including the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-activated protein kinase (MAPK) pathways.
References
A Head-to-Head Comparison of Synthetic Routes to Crystamidine
For Researchers, Scientists, and Drug Development Professionals
Crystamidine, a member of the Erythrina alkaloid family, presents a compelling synthetic challenge due to its complex tetracyclic spiroamine core. This guide provides a head-to-head comparison of two distinct synthetic strategies for the construction of this compound. The first is a divergent and biomimetic approach developed by Fukuyama and Kitamura, and the second is a plausible alternative route employing a manganese(III)-mediated radical cyclization to construct the core structure. This comparison aims to provide researchers with a clear overview of the methodologies, quantitative data, and experimental protocols to inform future synthetic endeavors.
Data Presentation: A Comparative Overview
The following table summarizes the key quantitative data for the two synthetic routes to this compound. Route 1, developed by Fukuyama and Kitamura, is a completed total synthesis. Route 2 is a proposed pathway to a key intermediate based on established radical cyclization methodologies, with the subsequent steps mirroring those of Route 1.
| Metric | Route 1: Fukuyama & Kitamura (Divergent Synthesis) | Route 2: Proposed Radical Cyclization Approach |
| Overall Yield | ~5.3% (over 11 steps from known starting material) | Not established for the full sequence |
| Longest Linear Sequence | 11 steps | Estimated >12 steps |
| Key Strategy | Atroposelective Suzuki coupling, singlet oxygen oxidation, transannular aza-Michael reaction | Manganese(III)-mediated radical cyclization |
| Starting Materials | 3-Bromo-5-methoxyphenol, 4-bromo-3-hydroxybenzaldehyde | Substituted N-allyl-2-bromo-N-phenylacetamide derivative |
| Key Intermediate | Chiral nine-membered biaryl lactam | Tetracyclic lactam core |
Experimental Protocols
Route 1: Fukuyama & Kitamura Synthesis (Key Steps)
1. Synthesis of the Chiral Nine-Membered Biaryl Lactam:
The synthesis commences with an atroposelective Suzuki-Miyaura coupling to construct the biaryl linkage. A solution of the corresponding boronic acid (1.2 equiv.) and the aryl bromide (1.0 equiv.) in a 3:1 mixture of toluene (B28343) and methanol (B129727) is degassed. To this is added Pd(OAc)₂ (0.05 equiv.), SPhos (0.10 equiv.), and K₃PO₄ (3.0 equiv.). The mixture is stirred at 80 °C for 12 hours. After cooling to room temperature, the reaction is quenched with water and extracted with ethyl acetate (B1210297). The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the biaryl compound. Subsequent standard functional group manipulations, including amide formation and cyclization, yield the chiral nine-membered lactam.
2. Stereospecific Singlet Oxygen Oxidation and Transannular Aza-Michael Reaction:
The chiral lactam (1.0 equiv.) and Rose Bengal (0.01 equiv.) are dissolved in a 1:1 mixture of CH₂Cl₂ and MeOH. The solution is cooled to -78 °C and irradiated with a 150 W halogen lamp while oxygen is bubbled through the solution. After completion of the reaction (monitored by TLC), the solvent is evaporated under reduced pressure. The residue is then dissolved in CH₂Cl₂ and treated with trifluoroacetic acid (2.0 equiv.) at 0 °C to facilitate the transannular aza-Michael reaction. The reaction mixture is stirred for 1 hour and then quenched with saturated aqueous NaHCO₃. The aqueous layer is extracted with CH₂Cl₂, and the combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The resulting tetracyclic core is purified by flash column chromatography.
3. Final Steps to this compound:
The tetracyclic intermediate undergoes a series of functional group manipulations. The ketone is reduced to the corresponding alcohol using NaBH₄ in MeOH at 0 °C. The resulting diol is then treated with MsCl and Et₃N in CH₂Cl₂ to form a mesylate, which is subsequently eliminated using DBU in toluene at 80 °C to install the double bond. Finally, deprotection of the methoxymethyl (MOM) ether with HCl in MeOH affords this compound.
Route 2: Proposed Radical Cyclization Approach (Key Steps)
1. Preparation of the Radical Precursor:
The synthesis would begin with the preparation of an N-allyl-2-bromo-N-(substituted phenyl)acetamide derivative. This can be achieved by acylation of the corresponding N-allylaniline with 2-bromoacetyl bromide. The substituted aniline (B41778) would be chosen to incorporate the necessary oxygenation pattern for the D-ring of this compound.
2. Manganese(III)-Mediated Radical Cyclization:
A solution of the N-allyl-2-bromo-N-phenylacetamide precursor (1.0 equiv.) in glacial acetic acid is heated to 60-80 °C. To this solution is added manganese(III) acetate dihydrate (2.5 equiv.) in one portion. The reaction mixture is stirred at this temperature for 2-4 hours until the starting material is consumed (monitored by TLC). The reaction is then cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between water and ethyl acetate. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with saturated aqueous NaHCO₃ and brine, dried over Na₂SO₄, and concentrated. The crude product, the tetracyclic lactam core, is then purified by flash column chromatography.
3. Elaboration to this compound:
The resulting tetracyclic lactam from the radical cyclization would then require further functional group manipulations to reach this compound. These steps would likely involve reduction of the lactam, introduction of the double bond, and adjustment of the oxidation state of the aromatic ring, mirroring the late-stage chemistry of the Fukuyama and Kitamura synthesis.
Mandatory Visualization
Caption: Fukuyama & Kitamura's divergent synthesis of this compound.
Caption: Proposed synthesis of this compound via radical cyclization.
A Comparative Meta-Analysis of the Biological Activities of Crystamidine
An in-depth guide for researchers and drug development professionals on the biological profile of Crystamidine, a notable Erythrina alkaloid. This report synthesizes available data on its activity and compares it with other alkaloids from the same genus.
This compound is a spirocyclic erythrinan (B1236395) alkaloid isolated from plants of the Erythrina genus, particularly Erythrina crista-galli.[1][2][3] Like other alkaloids in its class, it has been investigated for a range of biological effects. This guide provides a comparative summary of the current experimental data on this compound's biological activity, placing it in context with its structural relatives, Erysodine and Erythraline, to offer a comprehensive overview for researchers in drug discovery and development.
Comparative Analysis of Biological Activity
The primary biological activities reported for this compound and its analogs are leishmanicidal, cytotoxic, and nicotinic acetylcholine (B1216132) receptor (nAChR) antagonism.[3][4] The following tables summarize the available quantitative data to facilitate a direct comparison between this compound and other relevant Erythrina alkaloids.
Leishmanicidal and Cytotoxic Activities
Data from a key study evaluating the effects of these alkaloids on Leishmania amazonensis promastigotes and murine J774 macrophage cells provides a basis for direct comparison.
| Compound | Leishmanicidal Activity (IC50 in µg/mL)[5] | Cytotoxicity (CC50 in µg/mL)[5] | Selectivity Index (SI)[5] |
| This compound | 71.53 | 58.97 | 0.82 |
| Erysodine | 39.53 | 59.97 | 1.52 |
| Erythraline | 48.17 | 47.66 | 0.98 |
| Amphotericin B (Control) | 0.20 | Not Tested | Not Determined |
The Selectivity Index (SI) is calculated as CC50 / IC50. A higher SI value indicates greater selectivity for the target pathogen over host cells.
Nicotinic Acetylcholine Receptor (nAChR) Antagonism
| Compound | Target | Assay | Activity |
| This compound | nAChR | Not Specified | Antagonist activity reported, but no quantitative data found. |
| Erysodine | Neuronal nAChRs | [3H]cytisine binding inhibition | Ki = 50 nM[7] |
| Erysodine | α4β2 nAChR | ACh-evoked current inhibition | IC50 = 96 nM[7] |
Signaling Pathways and Mechanisms of Action
The biological effects of Erythrina alkaloids are mediated through their interaction with specific cellular signaling pathways.
Nicotinic Acetylcholine Receptor Antagonism
The primary mechanism of action for many Erythrina alkaloids, including Erysodine, is the competitive antagonism of neuronal nicotinic acetylcholine receptors (nAChRs).[6] These receptors are ligand-gated ion channels that play crucial roles in synaptic transmission in the central nervous system. By blocking the binding of the endogenous neurotransmitter, acetylcholine, these alkaloids inhibit downstream signaling cascades, which can modulate neurotransmitter release and neuronal excitability. This mechanism is central to their effects on the central nervous system.[8]
Inhibition of TGF-β-activated kinase 1 (TAK1)
For some Erythrina alkaloids like Erythraline, anti-inflammatory effects have been linked to the inhibition of Transforming growth factor-β-activated kinase 1 (TAK1).[8] TAK1 is a key mediator in the signaling pathways of pro-inflammatory cytokines such as TGF-β and TNF-α. By inhibiting TAK1, these alkaloids can block the activation of downstream transcription factors like NF-κB and AP-1, which are responsible for the expression of inflammatory genes.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the protocols used to generate the data cited in this guide.
Leishmanicidal Activity Assay
The activity against Leishmania amazonensis was determined using a colorimetric assay with 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
Organism Culture : Promastigotes of Leishmania amazonensis are cultured in Schneider's medium at 25 °C.
-
Assay Preparation : Log-phase promastigotes are seeded into 96-well plates at a density of 1.0 × 10^6 cells/well.
-
Compound Treatment : The alkaloids, previously diluted in Schneider's medium with dimethyl sulfoxide (B87167) (DMSO), are added to the wells at varying concentrations (e.g., 40, 20, and 10 µg/mL).
-
Incubation : The plates are incubated for 48 hours.
-
MTT Addition : MTT solution is added to each well, and the plates are incubated for an additional 3-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization : A solubilizing agent (e.g., acidified isopropanol (B130326) or DMSO) is added to dissolve the formazan crystals.
-
Data Analysis : The absorbance is read using a microplate reader at 570 nm. The 50% inhibitory concentration (IC50) is calculated from dose-response curves.
Cytotoxicity Assay (MTT Assay)
The cytotoxicity of the compounds against mammalian cells was evaluated using the MTT assay on the J774 murine macrophage cell line.
-
Cell Culture : J774A.1 macrophage cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum at 37 °C in a 5% CO2 atmosphere.
-
Assay Preparation : Cells are seeded into 96-well plates at a density of 1 × 10^5 cells/well and allowed to adhere for 24 hours.
-
Compound Treatment : The alkaloids are added to the wells at various concentrations and incubated for 48 hours.
-
MTT Addition and Solubilization : Similar to the leishmanicidal assay, MTT is added, followed by a solubilizing agent after a 3-4 hour incubation.
-
Data Analysis : Absorbance is measured at 570 nm. The 50% cytotoxic concentration (CC50) is determined from the dose-response curves.
Conclusion
The available data indicates that while this compound exhibits biological activity, particularly against Leishmania amazonensis, it shows lower potency and selectivity compared to its structural analog, Erysodine, in this specific assay. Erysodine demonstrates a more favorable selectivity index, suggesting a better therapeutic window for leishmanicidal activity. The anti-inflammatory potential, exemplified by Erythraline's inhibition of the TAK1 pathway, and the potent nAChR antagonism of Erysodine, highlight the diverse bioactivities within the Erythrina alkaloid family.
For drug development professionals, this comparative analysis underscores the importance of subtle structural variations in determining the potency and selectivity of these alkaloids. While this compound itself may not be the most potent lead compound based on current data, the erythrinan scaffold remains a promising starting point for the development of new therapeutics. Further research is required to quantify the nAChR antagonist and potential antiviral activities of this compound to fully elucidate its pharmacological profile and therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. TGF Beta Signaling Pathway | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. osti.gov [osti.gov]
- 5. Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Erythrina mulungu Alkaloids Are Potent Inhibitors of Neuronal Nicotinic Receptor Currents in Mammalian Cells | PLOS One [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. Erythrina Alkaloid Analogues as nAChR Antagonists-A Flexible Platform for Leads in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Crystamidine's Potency Against Known Nicotinic Acetylcholine Receptor Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Crystamidine, an Erythrina alkaloid, against a panel of known nicotinic acetylcholine (B1216132) receptor (nAChR) inhibitors. While direct quantitative potency data for this compound is not available in the current body of literature, this document benchmarks its potential efficacy by comparing it with structurally related compounds and other well-characterized nAChR antagonists. The provided experimental data for these related compounds will serve as a valuable reference for researchers investigating the therapeutic potential of novel Erythrina alkaloids.
Data Presentation: Comparative Potency of nAChR Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values of several known nAChR antagonists across various receptor subtypes. This data provides a quantitative framework for assessing the potential potency of this compound.
| Inhibitor | nAChR Subtype | IC50 (µM) | Reference(s) |
| Erythrina Alkaloids | |||
| Dihydro-β-erythroidine | α4β2 | 0.37 | [1][2] |
| α4β4 | 0.19 | [1][2] | |
| Erysodine | α4β2 | 0.096 | [3] |
| (+)-Erythravine | α4β2 | 0.013 | |
| α7 | 6 | ||
| (+)-11α-hydroxyerythravine | α4β2 | 0.004 | |
| α7 | 5 | ||
| Synthetic Antagonists | |||
| Mecamylamine | α3β4 | 0.64 | |
| α4β2 | 2.5 | ||
| α7 | 6.9 | ||
| AT-1001 | α3β4 | 0.0352 |
Experimental Protocols
The determination of inhibitor potency against nAChRs can be achieved through various established methodologies. Below are detailed protocols for two common assays used to generate the type of data presented above.
Two-Electrode Voltage Clamp (TEVC) Assay in Xenopus Oocytes
This electrophysiological technique is a robust method for characterizing the interaction of compounds with specific ion channel subtypes expressed in a controlled environment.
a. Oocyte Preparation and Receptor Expression:
-
Harvest and defolliculate mature Xenopus laevis oocytes.
-
Inject oocytes with cRNA encoding the desired human nAChR subunits (e.g., α4 and β2).
-
Incubate the oocytes for 2-7 days at 16-18°C to allow for receptor expression on the cell membrane.
b. Electrophysiological Recording:
-
Place an oocyte in a recording chamber continuously perfused with a saline solution (e.g., ND96).
-
Impale the oocyte with two microelectrodes filled with 3M KCl, one for voltage clamping and one for current recording.
-
Clamp the oocyte membrane potential at a holding potential of -70 mV.
c. Data Acquisition:
-
Apply an agonist, such as acetylcholine (ACh), at a concentration that elicits a submaximal response (e.g., EC50) to establish a baseline current.
-
Following a washout period, pre-apply the antagonist (e.g., this compound) at various concentrations for a set duration (e.g., 2-5 minutes).
-
Co-apply the antagonist with the agonist and record the resulting current amplitude.
-
Calculate the percentage of inhibition for each antagonist concentration relative to the control agonist response.
-
Plot the percentage of inhibition against the logarithm of the antagonist concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value.
High-Throughput Fluorescent Imaging Plate Reader (FLIPR) Assay
This cell-based assay allows for the rapid screening of compounds by measuring changes in intracellular calcium or membrane potential.
a. Cell Culture and Plating:
-
Culture a mammalian cell line (e.g., HEK293 or SH-EP1) stably expressing the nAChR subtype of interest.
-
Plate the cells in a 96- or 384-well black-walled, clear-bottom microplate and allow them to adhere overnight.
b. Dye Loading:
-
Load the cells with a fluorescent indicator dye that is sensitive to changes in membrane potential or intracellular calcium (e.g., Fluo-4 AM for calcium). Incubate according to the manufacturer's protocol.
c. Compound Addition and Signal Detection:
-
Using an automated liquid handler, add varying concentrations of the test compounds (e.g., this compound) to the wells.
-
Incubate for a predetermined period to allow for compound binding.
-
Place the microplate into a FLIPR instrument, which will then add a nAChR agonist (e.g., nicotine) to all wells simultaneously.
-
The instrument will monitor the change in fluorescence intensity in real-time.
d. Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data to control wells (agonist alone) to calculate the percentage of inhibition.
-
Generate concentration-response curves and calculate the IC50 value for the antagonist.
Visualizations
Signaling Pathway and Inhibition
The following diagram illustrates the general signaling cascade initiated by the activation of nicotinic acetylcholine receptors and the point of inhibition by an antagonist like this compound.
Caption: Mechanism of nAChR antagonism by this compound.
Experimental Workflow for Potency Determination
This workflow outlines the key steps involved in determining the IC50 value of an inhibitor using a cell-based assay.
Caption: Workflow for IC50 determination of this compound.
References
- 1. Erythrina mulungu Alkaloids Are Potent Inhibitors of Neuronal Nicotinic Receptor Currents in Mammalian Cells | PLOS One [journals.plos.org]
- 2. High-throughput cell-based assays for identifying antagonists of multiple smoking-associated human nicotinic acetylcholine receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Methylpiperidinium Iodides as Novel Antagonists for α7 Nicotinic Acetylcholine Receptors [frontiersin.org]
Safety Operating Guide
Navigating the Safe Disposal of Crystamidine: A General Protocol
Absence of specific official guidelines for the disposal of Crystamidine necessitates adherence to established best practices for chemical waste management. Researchers, scientists, and drug development professionals must prioritize safety and environmental responsibility. This guide provides a general framework for the proper disposal of chemical substances like this compound in a laboratory setting, in the absence of a substance-specific Safety Data Sheet (SDS).
Key Chemical and Physical Properties of this compound
A summary of the known chemical and physical properties of this compound is presented below. This information is crucial for a preliminary assessment of its potential hazards and for making informed decisions regarding its handling and disposal.
| Property | Value |
| Molecular Formula | C₁₈H₁₅NO₄ |
| Molecular Weight | 309.3 g/mol [1] |
| IUPAC Name | (1S,19R)-19-methoxy-5,7-dioxa-13-azapentacyclo[11.7.0.0¹,¹⁶.0²,¹⁰.0⁴,⁸]icosa-2,4(8),9,11,15,17-hexaen-14-one[1] |
| CAS Number | 58779-39-8[1] |
| Synonyms | (+)-Crystamidine, NC303MS62R, UNII-NC303MS62R[1] |
General Laboratory Chemical Disposal Protocol
The following is a step-by-step guide for the proper disposal of laboratory chemicals such as this compound. This protocol is based on general best practices and should be adapted to comply with local, state, and federal regulations.
Step 1: Waste Identification and Classification
-
Consult the Safety Data Sheet (SDS): Although an SDS for this compound was not found in the initial search, it is imperative to always locate and consult the SDS for any chemical before use and disposal. The SDS provides critical information on physical, chemical, and toxicological properties, as well as specific disposal instructions.
-
Characterize the Waste: Determine if the waste is hazardous. Based on its chemical properties and any reactions it has been involved in, classify it according to the relevant hazard categories (e.g., ignitable, corrosive, reactive, toxic).
Step 2: Segregation of Chemical Waste
-
Separate Incompatible Materials: Never mix incompatible waste streams. For example, acids should be kept separate from bases, and oxidizing agents from organic substances. Improper mixing can lead to violent chemical reactions, explosions, or the release of toxic gases.
-
Use Designated Waste Containers: Use separate, clearly labeled containers for different categories of chemical waste (e.g., halogenated solvents, non-halogenated solvents, solid waste, aqueous waste).
Step 3: Proper Waste Container Management
-
Container Selection: Use containers that are compatible with the chemical waste they are intended to hold. The container must be in good condition, with no leaks or cracks.
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name(s) of the contents (no abbreviations), and the associated hazards (e.g., flammable, corrosive).
-
Keep Containers Closed: Waste containers must be kept securely closed at all times, except when adding waste. This prevents the release of vapors and reduces the risk of spills.
Step 4: Storage of Chemical Waste
-
Designated Storage Area: Store waste containers in a designated, well-ventilated, and secure area away from general laboratory traffic.
-
Secondary Containment: Liquid waste containers should be placed in secondary containment trays or bins to contain any potential leaks or spills.
Step 5: Disposal and Removal
-
Arrange for Professional Disposal: Hazardous chemical waste must be disposed of through a licensed hazardous waste disposal company. Contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup.
-
Follow Institutional Procedures: Adhere strictly to your institution's specific procedures for chemical waste disposal. This may include completing waste manifests and following specific packaging requirements.
-
Do Not Dispose Down the Drain: Unless explicitly permitted by your institution's EHS department for specific, non-hazardous, and highly diluted aqueous solutions, do not pour chemical waste down the drain.[2]
-
Do Not Dispose in Regular Trash: Chemical waste should never be disposed of in the regular trash.
General Chemical Waste Disposal Workflow
The following diagram illustrates a generalized workflow for the safe disposal of chemical waste in a laboratory setting.
References
Essential Safety and Operational Guide for Handling Crystamidine
This document provides immediate and essential safety, handling, and disposal information for Crystamidine. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on the general principles of handling potent bioactive alkaloids and is intended for use by trained researchers, scientists, and drug development professionals in a controlled laboratory setting. It is imperative to handle this substance with caution.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical to minimize exposure when handling this compound. The following PPE is mandatory and should be used in accordance with your institution's safety protocols.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles with a snug fit. A face shield should be worn in addition to goggles when there is a splash hazard. | Protects eyes from contact with this compound powder or solutions, preventing potential irritation or absorption. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). Consider double-gloving, especially for prolonged handling or when working with concentrations. | Prevents dermal absorption, which is a potential route of exposure for alkaloids. Gloves should be inspected before use and changed if contaminated. |
| Respiratory Protection | A NIOSH-approved respirator is recommended, particularly when handling the compound as a powder or if aerosolization is possible. | Minimizes the risk of inhaling fine particles of the compound, a primary route of exposure for potent powdered substances. |
| Protective Clothing | A laboratory coat, chemical-resistant apron, or coverall that provides full coverage of the arms and body. | Protects the skin from accidental spills and contamination. |
| Footwear | Closed-toe shoes are mandatory in any laboratory setting where hazardous chemicals are handled. | Prevents injury from spills and dropped objects. |
Operational Plan: Safe Handling Procedures
Adherence to a strict operational plan is crucial for the safe handling of this compound.
2.1. Engineering Controls
-
Ventilation: All handling of solid this compound and preparation of its solutions should be conducted in a certified chemical fume hood or a similar ventilated enclosure to minimize inhalation exposure.
-
Designated Area: Designate a specific area within the laboratory for handling this compound. This area should be clearly marked and equipped with the necessary safety and spill-response equipment.
2.2. Handling Practices
-
Weighing: When weighing the solid compound, use a balance inside a fume hood or a ventilated balance enclosure.
-
Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing and aerosol generation.
-
Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water, even if gloves were worn. Remove and dispose of contaminated PPE properly before leaving the designated handling area.
2.3. Spill Procedures
-
Small Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, cover the spill with an absorbent material (e.g., vermiculite, sand).
-
Carefully collect the absorbed material into a sealed, labeled container for hazardous waste.
-
Clean the spill area with a suitable decontamination solution, followed by a thorough wash with soap and water.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Alert your institution's emergency response team.
-
Restrict access to the spill area until it has been properly decontaminated by trained personnel.
-
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Solid this compound Waste | Collect in a clearly labeled, sealed container designated for hazardous solid chemical waste. |
| Contaminated Labware | Disposable labware (e.g., pipette tips, tubes) should be placed in a designated, sealed hazardous waste container. Non-disposable glassware should be decontaminated with an appropriate solvent before washing. |
| Contaminated PPE | All used PPE (gloves, lab coats, etc.) should be collected in a labeled bag or container for hazardous waste. |
| Aqueous & Solvent Waste | Collect all liquid waste containing this compound in a sealed, properly labeled hazardous waste container. Do not dispose of down the drain. |
| Empty Chemical Containers | The first rinse of an empty container that held this compound must be collected and disposed of as hazardous waste. Subsequent rinses may be permissible for drain disposal depending on local regulations. Deface the label of the rinsed container before disposal or recycling.[1] |
All hazardous waste must be disposed of through your institution's hazardous waste management program, in strict adherence to all local, state, and federal regulations.
Experimental Workflow Visualization
The following diagram outlines the standard operational workflow for safely handling this compound in a laboratory setting.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
